molecular formula C18H14FN5O2S B15544612 EHT 1610

EHT 1610

Número de catálogo: B15544612
Peso molecular: 383.4 g/mol
Clave InChI: RYBNARZBIXTFJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

EHT 1610 is a useful research compound. Its molecular formula is C18H14FN5O2S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 9-(2-fluoro-4-methoxyanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c1-25-9-3-4-11(10(19)7-9)23-17-14-12(21-8-22-17)5-6-13-15(14)27-18(24-13)16(20)26-2/h3-8,20H,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBNARZBIXTFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C(=N)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

EHT 1610: A Deep Dive into its Mechanism of Action in B-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-cell acute lymphoblastic leukemia (B-ALL) is a malignancy characterized by the uncontrolled proliferation of immature B-lymphocytes. A promising therapeutic target in B-ALL is the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a serine/threonine kinase located on chromosome 21. Overexpression of DYRK1A is a key driver in the pathogenesis of B-ALL. EHT 1610 has emerged as a potent and selective ATP-competitive inhibitor of DYRK1A, demonstrating significant anti-leukemic activity in preclinical models of B-ALL. This technical guide provides a comprehensive overview of the mechanism of action of this compound in B-ALL, detailing its effects on key signaling pathways, summarizing quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its activity.

Core Mechanism of Action: Targeting the DYRK1A/FOXO1/STAT3 Axis

This compound exerts its anti-leukemic effects in B-ALL primarily through the inhibition of DYRK1A.[1][2][3] This inhibition sets off a cascade of downstream events that collectively suppress the growth and survival of leukemia cells. The central mechanism involves the modulation of two critical transcription factors: Forkhead Box O1 (FOXO1) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]

In B-ALL, DYRK1A phosphorylates FOXO1 and STAT3. By inhibiting DYRK1A, this compound prevents this phosphorylation, leading to:

  • Disruption of DNA Damage and Reactive Oxygen Species (ROS) Regulation: The loss of DYRK1A-mediated signaling of FOXO1 and STAT3 disrupts the cellular regulation of DNA damage and ROS, ultimately leading to preferential cell death in leukemic B cells.

  • Induction of Apoptosis: this compound dose-dependently induces apoptosis in B-ALL cell lines and primary patient samples.

  • Cell Cycle Arrest: Treatment with this compound leads to a shift in the cell cycle distribution of B-ALL cells, with an accumulation of cells in the S-G2-M phases and a reduction in the G0 phase.

The inhibition of DYRK1A by this compound and its downstream consequences are depicted in the signaling pathway diagram below.

EHT1610_Mechanism_of_Action cluster_cell B-ALL Cell EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A Inhibits FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylates STAT3 STAT3 DYRK1A->STAT3 Phosphorylates CellCycle Cell Cycle Progression DYRK1A->CellCycle pFOXO1 p-FOXO1 pSTAT3 p-STAT3 LeukemicGrowth Leukemic Growth & Survival pFOXO1->LeukemicGrowth pSTAT3->LeukemicGrowth CellCycle->LeukemicGrowth Apoptosis Apoptosis LeukemicGrowth->Apoptosis Suppresses Experimental_Workflow cluster_workflow Preclinical Evaluation Workflow InVitro In Vitro Studies CellViability Cell Viability Assays (IC50 Determination) InVitro->CellViability MechanismStudies Mechanism of Action Studies InVitro->MechanismStudies InVivo In Vivo Studies InVitro->InVivo Promising Results WesternBlot Western Blot (Target Engagement) MechanismStudies->WesternBlot CellCycle Cell Cycle Analysis MechanismStudies->CellCycle ApoptosisAssay Apoptosis Assays MechanismStudies->ApoptosisAssay Xenograft B-ALL Xenograft Models InVivo->Xenograft Efficacy Efficacy Assessment (Tumor Burden, Survival) Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity Logical_Relationship cluster_logic Logical Cascade of this compound Effects Inhibition This compound Inhibits DYRK1A Signaling Decreased Phosphorylation of FOXO1 and STAT3 Inhibition->Signaling CellularEffects Cellular Effects Signaling->CellularEffects CellCycleArrest Cell Cycle Arrest (S-G2-M Accumulation) CellularEffects->CellCycleArrest ApoptosisInduction Induction of Apoptosis CellularEffects->ApoptosisInduction AntiLeukemic Anti-Leukemic Activity CellCycleArrest->AntiLeukemic ApoptosisInduction->AntiLeukemic

References

EHT 1610: A Potent Dual-Specificity Kinase Inhibitor of DYRK1A and DYRK1B

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EHT 1610 is a potent and selective small-molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical applications of this compound. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of DYRK kinases and the development of novel therapeutics targeting these enzymes.

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B) are members of the CMGC family of serine/threonine kinases. These kinases play crucial roles in a variety of cellular processes, including cell cycle regulation, neuronal development, and signal transduction. Dysregulation of DYRK1A and DYRK1B has been implicated in several diseases, such as Down syndrome, neurodegenerative disorders, and various cancers. This compound has emerged as a powerful research tool and a potential therapeutic agent due to its high potency and selectivity for both DYRK1A and DYRK1B.

Quantitative Data

The inhibitory activity of this compound against DYRK1A and DYRK1B has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Target IC50 (nM) Assay Type Reference
DYRK1A0.36Biochemical Assay[1]
DYRK1B0.59Biochemical Assay[1]

Table 1: Biochemical Inhibitory Activity of this compound

Cell Line Condition Effect Reference
B-cell Acute Lymphoblastic Leukemia (B-ALL) cell lines72h treatmentInduction of apoptosis[1]
MHH-CALL-4 (B-ALL)4-5h treatmentReduced p-cyclin D3 (Thr283) and p-FOXO1 levels[1]
B- and T-cell linesDose-dependentInduction of apoptosis[1]

Table 2: Cellular Activity of this compound

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of DYRK1A and DYRK1B. This inhibition leads to the modulation of downstream signaling pathways that are critical for cell survival and proliferation. In the context of B-cell acute lymphoblastic leukemia (B-ALL), the mechanism of action of this compound has been particularly well-studied.

Inhibition of DYRK1A by this compound leads to a reduction in the phosphorylation of key transcription factors, namely FOXO1 (Forkhead box protein O1) and STAT3 (Signal transducer and activator of transcription 3).[1] The decreased phosphorylation of FOXO1 and STAT3 disrupts their normal function, ultimately leading to cell cycle arrest and apoptosis in leukemic cells.[1]

EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A DYRK1B DYRK1B EHT1610->DYRK1B pFOXO1 p-FOXO1 DYRK1A->pFOXO1 pSTAT3 p-STAT3 DYRK1A->pSTAT3 FOXO1 FOXO1 FOXO1->pFOXO1 STAT3 STAT3 STAT3->pSTAT3 CellCycle Cell Cycle Progression pFOXO1->CellCycle pSTAT3->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: this compound inhibits DYRK1A/B, preventing FOXO1 and STAT3 phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments that are crucial for characterizing the function of this compound.

In Vitro Kinase Assay (Radiometric)

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of DYRK1A and DYRK1B.

Materials:

  • Recombinant human DYRK1A or DYRK1B enzyme

  • DYRKtide peptide substrate

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (serial dilutions)

  • P81 phosphocellulose paper

  • 5% Orthophosphoric acid

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a reaction tube, combine the recombinant DYRK1A or DYRK1B enzyme with the diluted this compound or vehicle control.

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding the DYRKtide substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture for 20-30 minutes at 30°C.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper to terminate the reaction.

  • Wash the P81 paper extensively with 5% orthophosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Dilute_EHT1610 Prepare this compound dilutions Pre_incubate Pre-incubate Kinase + this compound Dilute_EHT1610->Pre_incubate Prepare_Kinase Prepare Kinase/Substrate Mix Prepare_Kinase->Pre_incubate Initiate Initiate with [γ-³²P]ATP Pre_incubate->Initiate Incubate Incubate at 30°C Initiate->Incubate Spot Spot on P81 paper Incubate->Spot Wash Wash paper Spot->Wash Count Scintillation Counting Wash->Count

Caption: Workflow for a radiometric in vitro kinase assay.

Western Blot Analysis for Phosphorylated Proteins

Objective: To assess the effect of this compound on the phosphorylation of downstream targets like FOXO1 and STAT3 in a cellular context.

Materials:

  • B-ALL cell lines (e.g., MHH-CALL-4)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FOXO1, anti-FOXO1, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Culture B-ALL cells to the desired density.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 4-5 hours).

  • Harvest the cells and lyse them using ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • B-ALL cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Treat B-ALL cells with this compound or vehicle control for a specified period (e.g., 48 hours).

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

In Vivo Studies

Preclinical in vivo studies have been conducted to evaluate the anti-leukemic activity and tolerability of this compound in mouse models of B-ALL.

Anti-Leukemic Activity in a B-ALL Xenograft Model

In a xenograft model using human B-ALL cells transplanted into immunodeficient mice, this compound demonstrated anti-leukemic activity.[1] Treatment with this compound at a dose of 20 mg/kg/day administered intraperitoneally twice a day for 3 weeks resulted in a reduction of the leukemic burden and conferred a modest survival advantage.[1]

Preclinical Safety and Tolerability

In studies assessing the tolerability of this compound, healthy C57BL/6 mice were treated with 40 mg/kg/day for 2 weeks.[2] The treatment was found to be well-tolerated, with no significant effects on peripheral white blood cell counts, platelet counts, or hemoglobin levels.[2] A modest and expected decrease in the percentage of lymphocytes was observed, consistent with the on-target activity of a DYRK1A inhibitor.[2] However, in some in vivo studies, significant toxicity has been observed with this compound, leading researchers to explore other DYRK1A inhibitors with better tolerability profiles for in vivo experiments.

Conclusion

This compound is a highly potent and selective dual inhibitor of DYRK1A and DYRK1B. Its ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis has established it as a valuable tool for cancer research, particularly in the context of B-cell acute lymphoblastic leukemia. The detailed experimental protocols provided in this guide will aid researchers in further investigating the multifaceted roles of DYRK kinases and in the evaluation of novel therapeutic strategies targeting these enzymes. While this compound has shown promise in preclinical models, further studies are warranted to fully elucidate its therapeutic potential and to address any potential in vivo toxicities.

References

EHT 1610 and its Role in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of EHT 1610, a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK), and its significant role in inducing cell cycle arrest. This document outlines the core mechanism of action, presents quantitative data from key experiments, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.

Core Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of DYRK1A and DYRK1B.[1][2] Its primary mechanism in inducing cell cycle arrest involves the inhibition of DYRK1A's kinase activity, which leads to a cascade of downstream effects on key cellular regulators. By suppressing DYRK1A, this compound disrupts the phosphorylation of several critical substrates, including the transcription factors FOXO1 and STAT3, as well as Cyclin D3, a crucial protein for cell cycle progression.[1][3] This disruption ultimately leads to an impairment of late cell-cycle progression, causing cells to accumulate in the S and G2/M phases and reducing the proportion of cells in the G0/G1 phase.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)
DYRK1A0.36
DYRK1B0.59

Source: MedchemExpress.com[1]

Table 2: In Vitro Efficacy of this compound in B-Cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines

Cell LineIC50 (µM) after 72h treatment
Nalm-6Varies (used in synergy studies)
REHVaries (used in synergy studies)
MHH-CALL-4Varies (used for Western Blot)
MUTZ-5Varies (used for cell cycle analysis)

Note: Specific IC50 values for each cell line after 72h are mentioned to be in supplemental data of the cited paper, but not directly in the abstract or main text reviewed.[3]

Table 3: Effect of this compound on Cell Cycle Distribution in B-ALL Cells

TreatmentCell Line% of Cells in G0/G1% of Cells in S + G2/M
Control (DMSO)Nalm-6(baseline)(baseline)
This compound (48h)Nalm-6DecreasedIncreased
Control (DMSO)MUTZ-5(baseline)(baseline)
This compound (48h)MUTZ-5DecreasedIncreased

Source: Benchchem[4], NIH[3]. Note: The search results indicate a shift in cell cycle distribution with a reduction in G0/G1 and accumulation in S and G2/M phases, though specific percentages are not provided in the snippets.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the experimental protocols described.

EHT1610_Signaling_Pathway EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A EHT1610->DYRK1A Inhibition pFOXO1 p-FOXO1 DYRK1A->pFOXO1 pSTAT3 p-STAT3 DYRK1A->pSTAT3 pCyclinD3 p-Cyclin D3 (Thr283) DYRK1A->pCyclinD3 CellCycleProgression Late Cell Cycle Progression pCyclinD3->CellCycleProgression pCyclinD3->CellCycleProgression Promotes CellCycleArrest Cell Cycle Arrest (S and G2/M phase) CellCycleProgression->CellCycleArrest CellCycleProgression->CellCycleArrest Blocked by This compound

Caption: Signaling pathway of this compound-induced cell cycle arrest.

Cell_Cycle_Analysis_Workflow start Start: B-ALL Cells treatment Treat with this compound or DMSO (48 hours) start->treatment harvest Harvest and Wash Cells with PBS treatment->harvest fix Fix with ice-cold 70% Ethanol (B145695) harvest->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze quantify Quantify % of cells in G0/G1, S, and G2/M phases analyze->quantify

Caption: Experimental workflow for cell cycle analysis.

Western_Blot_Workflow start Start: MHH-CALL-4 Cells treatment Treat with varying concentrations of this compound (0, 2.5, 5, 10 µM) for 4-5 hours start->treatment lysis Lyse cells and quantify protein concentration treatment->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-cyclin D3, anti-p-FOXO1) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze protein levels detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and information extracted from the search results.

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • B-ALL cell lines (e.g., Nalm-6, REH, MHH-CALL-4)

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed B-ALL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[4]

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound dilutions to the wells. Include a DMSO-only control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • B-ALL cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Treat B-ALL cells with the desired concentration of this compound or DMSO as a control for 48 hours.[4]

  • Harvest the cells and wash them with PBS.[4]

  • Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A.[4]

  • Incubate for 30 minutes at room temperature in the dark.[4]

  • Analyze the cell cycle distribution using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.[4]

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in the this compound signaling pathway.

Materials:

  • MHH-CALL-4 cells[1]

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-cyclin D3 (Thr283), anti-cyclin D3, anti-p-FOXO1, anti-FOXO1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat MHH-CALL-4 cells with this compound at various concentrations (e.g., 0, 2.5, 5, 10 µM) for 4-5 hours.[1]

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates a clear and potent ability to induce cell cycle arrest, primarily through the inhibition of DYRK1A and the subsequent disruption of key signaling pathways that regulate cell proliferation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of E.H.T. 1610 in oncology and other relevant fields. The detailed methodologies and visual aids are intended to facilitate the replication and expansion of these findings.

References

EHT 1610 as a Chemical Probe for DYRK1A Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved protein kinase that plays a crucial role in a multitude of cellular processes, including neurodevelopment, cell cycle progression, and gene transcription.[1][2] Encoded by a gene on chromosome 21, its overexpression is a significant contributor to the pathophysiology of Down syndrome and has been implicated in the progression of Alzheimer's disease and certain cancers.[1][3][4] DYRK1A is a dual-specificity kinase; it activates itself via intramolecular autophosphorylation on a tyrosine residue and subsequently phosphorylates its substrates on serine and threonine residues.[1][5]

Given its central role in various pathologies, DYRK1A has emerged as a key therapeutic target. EHT 1610 is a potent and selective small-molecule inhibitor of the DYRK family of kinases.[6][7] Its high affinity and specificity make it an invaluable chemical probe for elucidating the physiological and pathological functions of DYRK1A, as well as for validating it as a therapeutic target in drug discovery programs. This guide provides a comprehensive overview of this compound, including its quantitative data, relevant signaling pathways, and detailed experimental protocols for its use in DYRK1A research.

Data Presentation: Potency and Selectivity of this compound

This compound exhibits exceptional potency for DYRK1A and DYRK1B, with inhibitory concentrations in the sub-nanomolar range. The following table summarizes the key quantitative data for this compound, facilitating a clear comparison of its activity against its primary targets.

TargetIC50 (nM)References
DYRK1A 0.36[8][9][10][11]
DYRK1B 0.59[8][9][10][11]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The high potency of this compound for DYRK1A, as demonstrated by its low IC50 value, underscores its utility as a chemical probe.[12] While it also potently inhibits the closely related DYRK1B, researchers should consider this dual activity when designing experiments and interpreting results.

Signaling Pathways Modulated by this compound

DYRK1A is a central node in numerous signaling pathways that regulate critical cellular functions. By inhibiting DYRK1A, this compound can be used to dissect these complex pathways.

1. Cell Cycle Regulation: DYRK1A influences cell cycle progression by phosphorylating key regulatory proteins. For instance, it phosphorylates cyclin D3, which can affect the transition from G0/G1 to S phase.[8] Inhibition of DYRK1A with this compound has been shown to cause an accumulation of cells in the S and G2/M phases of the cell cycle, with a corresponding decrease in the G0 quiescent phase.[7][13]

2. Transcriptional Regulation and Apoptosis (FOXO1 & STAT3): DYRK1A phosphorylates transcription factors to regulate their activity and subcellular localization. Two prominent substrates are FOXO1 and STAT3.

  • FOXO1: DYRK1A-mediated phosphorylation of FOXO1 promotes its export from the nucleus and subsequent degradation.[6] this compound treatment blocks this process, leading to the nuclear accumulation of FOXO1, which can then activate genes involved in apoptosis and cell cycle arrest.[7][8]

  • STAT3: DYRK1A phosphorylates STAT3 at the Ser727 residue, which is critical for its activity.[6][7] Inhibition by this compound reduces STAT3 phosphorylation, thereby suppressing its downstream signaling, which is often associated with cell survival and proliferation.[8]

3. Neurodegenerative Pathways (Tau and APP): In the context of neurodegenerative diseases like Alzheimer's, DYRK1A is known to phosphorylate Tau protein and the Amyloid Precursor Protein (APP).[3] Hyperphosphorylation of Tau is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles. By inhibiting DYRK1A, this compound can be used to study the impact of reduced Tau and APP phosphorylation.

Below are diagrams illustrating these key signaling pathways and the point of intervention for this compound.

DYRK1A_Cell_Cycle_Pathway cluster_legend Legend DYRK1A DYRK1A CyclinD3 Cyclin D3 DYRK1A->CyclinD3 Phosphorylates pCyclinD3 p-Cyclin D3 (Thr283) CellCycle Cell Cycle Progression (G1/S Transition) pCyclinD3->CellCycle Promotes EHT1610 This compound EHT1610->DYRK1A Inhibits Key Kinase: #4285F4 Inhibitor: #EA4335 Substrate/Process: #F1F3F4

Caption: DYRK1A-mediated cell cycle regulation and its inhibition by this compound.

DYRK1A_FOXO1_STAT3_Pathway cluster_FOXO1 FOXO1 Regulation cluster_STAT3 STAT3 Regulation DYRK1A DYRK1A FOXO1_nuc FOXO1 (Nucleus) DYRK1A->FOXO1_nuc Phosphorylates STAT3 STAT3 DYRK1A->STAT3 Phosphorylates EHT1610 This compound EHT1610->DYRK1A Inhibits FOXO1_cyto FOXO1 (Cytoplasm) Degradation Proteasomal Degradation FOXO1_cyto->Degradation FOXO1_nuc->FOXO1_cyto Nuclear Export ApoptosisGenes Apoptosis & Cell Cycle Arrest Gene Expression FOXO1_nuc->ApoptosisGenes Activates pSTAT3 p-STAT3 (Ser727) SurvivalGenes Survival & Proliferation Gene Expression pSTAT3->SurvivalGenes Activates

Caption: this compound inhibits DYRK1A, preventing FOXO1 degradation and STAT3 activation.

Experimental Protocols

The following protocols provide a framework for using this compound to investigate DYRK1A function. Researchers should optimize these protocols for their specific experimental systems.

1. In Vitro DYRK1A Kinase Assay (ELISA-based)

This non-radioactive assay is suitable for determining the IC50 of this compound and for screening other potential inhibitors.[14]

  • Objective: To measure the direct inhibitory effect of this compound on DYRK1A enzymatic activity.

  • Materials:

    • Recombinant human DYRK1A enzyme

    • DYRK1A substrate (e.g., dynamin 1a fragment or a specific peptide like DYRKtide)[14][15]

    • This compound (serial dilutions in DMSO)

    • ATP

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)[15]

    • High-binding 96-well microplate

    • Phospho-specific primary antibody against the DYRK1A substrate

    • HRP-conjugated secondary antibody

    • TMB substrate and stop solution

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Plate reader

  • Methodology:

    • Substrate Coating: Coat the wells of a 96-well plate with the DYRK1A substrate overnight at 4°C. Wash three times with wash buffer.

    • Blocking: Block the wells with 1% BSA in PBS for 1 hour at room temperature. Wash three times.

    • Kinase Reaction:

      • Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

      • Add 25 µL of the this compound dilutions to the appropriate wells.

      • Add 25 µL of recombinant DYRK1A enzyme to all wells except the no-enzyme control. Pre-incubate for 10-15 minutes.

      • Initiate the reaction by adding 50 µL of ATP solution (concentration near the Km for DYRK1A, typically 10-50 µM).

      • Incubate for 30-60 minutes at 30°C.

      • Stop the reaction by washing the wells three times.[15]

    • Detection:

      • Add the phospho-specific primary antibody and incubate for 1 hour. Wash three times.

      • Add the HRP-conjugated secondary antibody and incubate for 1 hour. Wash five times.

      • Add TMB substrate and incubate in the dark for 15-30 minutes.

      • Add stop solution and read the absorbance at 450 nm.[15]

    • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[15]

In_Vitro_Kinase_Assay_Workflow Start Start CoatPlate Coat Plate with DYRK1A Substrate Start->CoatPlate Block Block Wells CoatPlate->Block AddInhibitor Add this compound (Serial Dilutions) Block->AddInhibitor AddEnzyme Add DYRK1A Enzyme AddInhibitor->AddEnzyme AddATP Initiate Reaction with ATP AddEnzyme->AddATP Incubate Incubate (30-60 min) AddATP->Incubate StopWash Stop Reaction & Wash Incubate->StopWash AddPrimaryAb Add Phospho-specific Primary Antibody StopWash->AddPrimaryAb AddSecondaryAb Add HRP-conjugated Secondary Antibody AddPrimaryAb->AddSecondaryAb AddTMB Add TMB Substrate & Stop Solution ReadPlate Read Absorbance (450 nm) AddTMB->ReadPlate Analyze Calculate IC50 ReadPlate->Analyze SecondaryAb SecondaryAb SecondaryAb->AddTMB

Caption: General workflow for an in vitro ELISA-based DYRK1A kinase assay.

2. Cellular Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cell lines.

  • Objective: To determine the IC50 of this compound in a cellular context.

  • Materials:

    • Cell line of interest (e.g., B-ALL cell lines like MHH-CALL-4)[16]

    • Appropriate culture medium

    • This compound dissolved in DMSO

    • 96-well plates

    • Cell viability reagent (e.g., MTS, CellTiter-Glo)[16]

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

    • Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).

    • Incubation: Incubate the plate for a specified duration (e.g., 72-96 hours).[16]

    • Detection: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

    • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value using non-linear regression.[16]

3. Western Blotting for Substrate Phosphorylation

This method directly assesses the ability of this compound to inhibit DYRK1A activity inside cells.

  • Objective: To detect changes in the phosphorylation status of known DYRK1A substrates (e.g., FOXO1, STAT3, Cyclin D3) following this compound treatment.[8]

  • Materials:

    • Cell line of interest

    • This compound

    • Lysis buffer

    • Primary antibodies (total and phosphorylated forms of the substrate, and a loading control like GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Western blot reagents and equipment

  • Methodology:

    • Cell Treatment: Treat cultured cells with various concentrations of this compound or DMSO for a defined period (e.g., 4-5 hours).[8]

    • Lysis: Lyse the cells and determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

      • Wash and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using an ECL reagent.

    • Analysis: Re-probe the blot with antibodies for the total substrate and a loading control to ensure equal loading. Quantify band intensities to determine the change in phosphorylation.[17]

4. Cell Cycle Analysis via Flow Cytometry

This protocol is used to investigate the impact of DYRK1A inhibition on cell cycle distribution.

  • Objective: To quantify the percentage of cells in different phases of the cell cycle after treatment with this compound.

  • Materials:

    • Cell line of interest

    • This compound

    • PBS

    • Ice-cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Methodology:

    • Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 48 hours).[16]

    • Harvest and Fix: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

    • Analysis: Analyze the cell cycle distribution using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases.[16]

Conclusion

This compound is a highly potent and selective inhibitor of DYRK1A, making it an exceptional chemical probe for investigating the kinase's multifaceted roles in health and disease. Its ability to modulate key signaling pathways involved in cell cycle control, apoptosis, and neurodevelopment provides researchers with a powerful tool to dissect these complex biological processes. The experimental protocols detailed in this guide offer a robust framework for utilizing this compound to validate DYRK1A as a therapeutic target and to explore the downstream consequences of its inhibition in various cellular contexts. Careful consideration of its dual activity against DYRK1B and optimization of experimental conditions will ensure the generation of precise and reliable data, ultimately advancing our understanding of DYRK1A biology.

References

EHT 1610: A Potential Therapeutic Avenue in Down Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Down syndrome (DS), a genetic condition arising from trisomy 21, presents a complex clinical picture that includes cognitive impairment, developmental delays, and an increased risk for certain medical conditions, such as acute lymphoblastic leukemia (ALL). The overexpression of genes on chromosome 21, including the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) gene, is a key pathogenic factor. DYRK1A is a highly conserved serine/threonine kinase that plays a crucial role in neurodevelopment and other cellular processes. Its overactivity is linked to the neurological and cognitive deficits characteristic of Down syndrome. EHT 1610 has emerged as a potent and selective inhibitor of DYRK1A, showing promise in preclinical research. This technical guide provides a comprehensive overview of the applications of this compound in Down syndrome research, with a focus on its mechanism of action, preclinical findings, and detailed experimental protocols. While current research has primarily focused on its efficacy in Down syndrome-associated ALL, the foundational role of DYRK1A in neurobiology suggests a strong therapeutic potential for the neurological aspects of Down syndrome.

Introduction: The Role of DYRK1A in Down Syndrome Pathophysiology

Down syndrome is characterized by a 1.5-fold overexpression of the DYRK1A gene, leading to increased kinase activity.[1] This elevated activity disrupts several critical signaling pathways involved in brain development and function.

Neurological Implications:

DYRK1A is integral to neurogenesis, neuronal migration, and synaptic plasticity.[2] Its overexpression in Down syndrome models has been shown to contribute to:

  • Reduced brain size and neuronal density.[2]

  • Impaired dendritic development and spine morphology.[2]

  • Deficits in learning and memory.[3]

Hematological Implications:

Children with Down syndrome have a significantly higher risk of developing B-cell acute lymphoblastic leukemia (B-ALL).[4][5] DYRK1A is overexpressed in these leukemic cells and has been identified as a critical factor for their survival and proliferation.[4]

This compound: A Potent DYRK1A Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for DYRK1A and its isoform DYRK1B.[6] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of DYRK1A and modulating downstream signaling pathways.[2]

Preclinical Data for this compound in Down Syndrome-Associated Acute Lymphoblastic Leukemia

While research into the cognitive effects of this compound in Down syndrome models is still emerging, significant preclinical work has been conducted in the context of DS-ALL. These studies provide valuable insights into the compound's in vivo and in vitro activity and its mechanism of action.

In Vitro Efficacy
Cell LineIC₅₀ (µM)AssayReference
Murine WT-KRASG12D~2.5AlamarBlue Cell Viability[7]
Murine Tc1-KRASG12D~1.0AlamarBlue Cell Viability[7]
Human DS-ALL (DS-PER962)Not specifiedWestern Blot (p-cyclin D3)[8]
In Vivo Efficacy in a Xenograft Model
Animal ModelDosageAdministrationOutcomeReference
Xenograft models of B-ALL in mice (12-14 weeks old)20 mg/kg/dayIntraperitoneal injection; twice a day, 5 days on, 2 days off; 3 weeksReduced leukemic burden by approximately 8% and conferred a modest survival advantage.[6]

Signaling Pathways Modulated by this compound

By inhibiting DYRK1A, this compound influences several downstream signaling pathways that are crucial for both cancer progression and neuronal function.

DYRK1A Signaling in B-ALL

In the context of B-ALL, this compound-mediated inhibition of DYRK1A leads to decreased phosphorylation of key transcription factors FOXO1 and STAT3.[4] This disrupts cellular processes that promote leukemia cell survival, such as regulation of DNA damage and mitochondrial reactive oxygen species (ROS).[4]

DYRK1A_B_ALL_Signaling EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A inhibits FOXO1 FOXO1 DYRK1A->FOXO1 phosphorylates STAT3 STAT3 DYRK1A->STAT3 phosphorylates pFOXO1 p-FOXO1 pSTAT3 p-STAT3 DNA_Damage_Reg DNA Damage Regulation pFOXO1->DNA_Damage_Reg regulates Mito_ROS_Reg Mitochondrial ROS Regulation pSTAT3->Mito_ROS_Reg regulates Leukemia_Survival Leukemia Cell Survival DNA_Damage_Reg->Leukemia_Survival promotes Mito_ROS_Reg->Leukemia_Survival promotes

Caption: this compound inhibits DYRK1A, preventing phosphorylation of FOXO1 and STAT3, which in turn disrupts pathways promoting leukemia cell survival.

Potential DYRK1A Signaling in Neuronal Function

DYRK1A's role in the nervous system is multifaceted. It is known to phosphorylate several substrates involved in neurodevelopment and synaptic function. While direct studies with this compound in this context are pending, inhibiting DYRK1A is hypothesized to modulate these pathways, potentially rescuing some of the cognitive deficits seen in Down syndrome.

DYRK1A_Neuronal_Signaling EHT1610 This compound DYRK1A_overexpression DYRK1A Overexpression (Down Syndrome) EHT1610->DYRK1A_overexpression inhibits NFAT NFAT DYRK1A_overexpression->NFAT phosphorylates APP APP DYRK1A_overexpression->APP phosphorylates Tau Tau DYRK1A_overexpression->Tau phosphorylates pNFAT p-NFAT (inactive) pAPP p-APP pTau p-Tau Synaptic_Plasticity Synaptic Plasticity pNFAT->Synaptic_Plasticity inhibits Neuronal_Development Neuronal Development pAPP->Neuronal_Development impairs pTau->Neuronal_Development impairs Cognitive_Function Cognitive Function Synaptic_Plasticity->Cognitive_Function affects Neuronal_Development->Cognitive_Function affects

Caption: Potential mechanism of this compound in neurons. Inhibition of overactive DYRK1A may restore normal signaling of key proteins like NFAT, APP, and Tau.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and other DYRK1A inhibitors.

In Vitro Cell Viability Assay (AlamarBlue)

AlamarBlue_Workflow Start Seed murine leukemia cells (WT-KRASG12D and Tc1-KRASG12D) in 96-well plates Treatment Treat with increasing concentrations of this compound Start->Treatment Incubation1 Incubate for 72 hours Treatment->Incubation1 Add_Reagent Add AlamarBlue reagent to each well Incubation1->Add_Reagent Incubation2 Incubate for 4-6 hours Add_Reagent->Incubation2 Measure Measure fluorescence (Ex: 560 nm, Em: 590 nm) Incubation2->Measure Analyze Calculate IC₅₀ values Measure->Analyze

References

The Potential Impact of EHT 1610 on Tau Phosphorylation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental evidence detailing the specific effects of the compound EHT 1610 on tau phosphorylation is not available in the current body of scientific literature. However, this compound is identified as a potent inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). The role of DYRK1A in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease and other tauopathies, is well-established. This technical guide, therefore, explores the potential effects of this compound on tau phosphorylation by examining the function of its primary target, DYRK1A. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction: DYRK1A and Its Role in Tau Pathology

The protein kinase DYRK1A is a critical enzyme involved in various cellular processes, and its dysregulation has been strongly implicated in neurodegenerative diseases.[1][2] Overexpression of DYRK1A is linked to the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), a primary pathological feature of Alzheimer's disease.[1][3] DYRK1A can directly phosphorylate tau at multiple serine and threonine residues and can also prime tau for further phosphorylation by other kinases, such as GSK-3β, creating a cascade of phosphorylation events.[3] This hyperphosphorylation causes tau to detach from microtubules, leading to microtubule instability and the aggregation of tau into toxic oligomers and NFTs. Consequently, inhibiting DYRK1A has emerged as a promising therapeutic strategy for Alzheimer's disease and other tauopathies.

This compound: A Potent DYRK1A Inhibitor

This compound is a potent inhibitor of DYRK family kinases, with IC50 values of 0.36 nM for DYRK1A and 0.59 nM for DYRK1B. While its effects have been primarily studied in the context of anti-leukemic activity, its high potency against DYRK1A suggests it could be a valuable tool for investigating tau pathology.

Quantitative Data on DYRK1A Inhibitors and Tau Phosphorylation

To provide a framework for the potential efficacy of this compound, the following table summarizes quantitative data from studies on other DYRK1A inhibitors and their effects on tau phosphorylation.

InhibitorAssay TypeTau Phosphorylation SiteIC50/EC50 (nM)Reference
SM07883Cell-basedThr21216
EHT 5372In vitroSer396Dose-dependent inhibition shownNot specified
DYR219In vivo (Drosophila)pS262, pS396, pT231Significant reduction at 304 µM
DYR533In vivo (Drosophila)pS262, pS396, pT231Significant reduction at 248 µM
NSC361882Cell-based (COS-7)Thr181Significant reduction at 20 µM
INDYCell-basedMultiple sitesIC50 = 240 nM (for DYRK1A)

Experimental Protocols

In Vitro DYRK1A Kinase Assay

This protocol is designed to assess the direct inhibitory effect of a compound on DYRK1A-mediated tau phosphorylation.

Objective: To determine the in vitro potency (e.g., IC50) of a test compound (e.g., this compound) in inhibiting the phosphorylation of a tau substrate by recombinant DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • Recombinant human tau protein (full-length or a specific fragment)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • Phospho-specific tau antibody (e.g., anti-pS396, anti-pT212)

  • Total tau antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • 96-well plates

  • Plate reader or Western blot equipment

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the recombinant DYRK1A enzyme and the tau protein substrate to each well.

  • Add the diluted test compound or vehicle control to the respective wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be optimized for the assay.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).

  • Analyze the level of tau phosphorylation using either Western blotting or a plate-based immunoassay (e.g., ELISA).

  • For Western blot analysis, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific tau antibody and a total tau antibody.

  • Quantify the band intensities and calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Tau Phosphorylation Assay

This protocol evaluates the ability of a compound to inhibit tau phosphorylation in a cellular context.

Objective: To measure the effect of a test compound on the phosphorylation of tau in a cell line overexpressing DYRK1A and tau.

Materials:

  • A suitable cell line (e.g., HEK293T, SH-SY5Y)

  • Expression plasmids for human DYRK1A and human tau

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Protein assay reagent

  • Primary and secondary antibodies for Western blotting (as in the in vitro assay)

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere.

  • Co-transfect the cells with the DYRK1A and tau expression plasmids using a suitable transfection reagent.

  • After a period of expression (e.g., 24-48 hours), treat the cells with various concentrations of the test compound or vehicle control for a specified duration.

  • Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Perform Western blot analysis on the cell lysates using phospho-specific and total tau antibodies.

  • Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal.

  • Calculate the percentage of inhibition of tau phosphorylation for each compound concentration compared to the vehicle-treated control.

  • Determine the EC50 value from the dose-response curve.

Visualizations of Signaling Pathways and Workflows

DYRK1A_Tau_Phosphorylation_Pathway cluster_0 Cellular Environment DYRK1A DYRK1A Tau Tau DYRK1A->Tau Direct Phosphorylation GSK3B GSK-3β DYRK1A->GSK3B Priming Phosphorylation Microtubules Microtubules Tau->Microtubules Stabilizes pTau Hyperphosphorylated Tau GSK3B->Tau Phosphorylation NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation EHT1610 This compound (Potential Inhibitor) EHT1610->DYRK1A Inhibition

Caption: The DYRK1A-mediated tau phosphorylation pathway and the potential point of intervention for this compound.

DYRK1A_Inhibitor_Evaluation_Workflow start Start: Identify Potent DYRK1A Inhibitor (e.g., this compound) in_vitro_assay In Vitro Kinase Assay (Recombinant DYRK1A + Tau) start->in_vitro_assay determine_ic50 Determine IC50 (Direct Inhibition) in_vitro_assay->determine_ic50 cell_based_assay Cell-Based Assay (DYRK1A & Tau Overexpression) determine_ic50->cell_based_assay If potent determine_ec50 Determine EC50 (Cellular Efficacy) cell_based_assay->determine_ec50 in_vivo_model In Vivo Animal Model (e.g., Tauopathy Mouse Model) determine_ec50->in_vivo_model If effective assess_pathology Assess Tau Pathology & Behavioral Deficits in_vivo_model->assess_pathology end Conclusion: Therapeutic Potential assess_pathology->end

Caption: A generalized experimental workflow for evaluating the efficacy of a DYRK1A inhibitor on tau phosphorylation.

Conclusion

While direct experimental data on the effect of this compound on tau phosphorylation is currently lacking, its high potency as a DYRK1A inhibitor strongly suggests a potential role in mitigating tau hyperphosphorylation. The established link between DYRK1A and tau pathology provides a solid rationale for investigating this compound in the context of Alzheimer's disease and other tauopathies. The experimental protocols and data presented in this guide offer a framework for researchers to explore the therapeutic potential of this compound and other novel DYRK1A inhibitors. Further preclinical studies are warranted to elucidate the specific effects of this compound on tau phosphorylation and its potential as a disease-modifying agent for neurodegenerative disorders.

References

EHT 1610: A Potential Therapeutic Avenue for Alzheimer's Disease Through DYRK1A Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to the formation of neurofibrillary tangles (NFTs).[1] A growing body of evidence implicates the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) as a critical therapeutic target in AD.[1][2][3] Located on chromosome 21, the gene for DYRK1A is overexpressed in individuals with Down syndrome, who have a high incidence of early-onset Alzheimer's disease.[2] This kinase plays a significant role in the phosphorylation of both amyloid precursor protein (APP) and tau, thereby contributing to the core pathologies of AD. EHT 1610 is a potent inhibitor of DYRK1A, with an IC50 of 0.36 nM, suggesting its potential as a disease-modifying agent for Alzheimer's disease. Although direct studies of this compound in AD models are not yet widely published, extensive research on other DYRK1A inhibitors provides a strong rationale for its therapeutic potential. This document outlines the core evidence, experimental methodologies, and signaling pathways relevant to the potential application of this compound in Alzheimer's disease models.

The Role of DYRK1A in Alzheimer's Disease Pathology

DYRK1A is a serine/threonine kinase that is constitutively active and its activity is dependent on its concentration. In the context of Alzheimer's disease, elevated levels of DYRK1A have been shown to directly contribute to both amyloid and tau pathologies through several mechanisms:

  • Tau Hyperphosphorylation: DYRK1A phosphorylates tau at multiple residues, which is a key step in the formation of NFTs, a hallmark of AD.

  • Amyloid-beta Production: DYRK1A phosphorylates APP, which can enhance its processing by secretases, leading to increased production of Aβ peptides.

  • Aβ-Mediated Tau Pathology: DYRK1A acts as a link between amyloid and tau pathologies, where Aβ can stimulate DYRK1A activity, which in turn leads to further tau hyperphosphorylation.

The inhibition of DYRK1A, therefore, presents a promising therapeutic strategy to simultaneously target both major pathological cascades in Alzheimer's disease.

Quantitative Data from Preclinical Studies of DYRK1A Inhibitors

The following tables summarize the quantitative data from key preclinical studies on DYRK1A inhibitors in Alzheimer's disease models. This data provides a strong basis for the potential efficacy of this compound.

Table 1: In Vitro Efficacy of DYRK1A Inhibitor EHT 5372

ParameterModel SystemTreatmentOutcomeReference
DYRK1A InhibitionBiochemical AssayEHT 5372IC50 = 0.22 nM
Tau PhosphorylationCellular AssayEHT 5372Inhibition of DYRK1A-induced Tau phosphorylation at multiple AD-relevant sites
Aβ ProductionCellular AssayEHT 5372Normalization of DYRK1A-stimulated Aβ production
Aβ-induced Tau PhosphorylationCellular AssayEHT 5372Normalization of Aβ-induced Tau phosphorylation

Table 2: In Vivo Efficacy of a DYRK1A Inhibitor in 3xTg-AD Mice

ParameterMeasurementTreatment GroupControl Group% Changep-valueReference
Cognitive DeficitsBehavioral TestsReversal of deficitsDeficits presentNot specified< 0.05
Aβ PathologyPlaque Load (Hippocampus)ReducedHighSignificant reduction0.0218
Insoluble Aβ40ELISA (Brain Lysates)ReducedHighSignificant reduction0.0215
Insoluble Aβ42ELISA (Brain Lysates)ReducedHighSignificant reduction0.0239
Tau PathologyInsoluble Tau PhosphorylationReducedHighNot specifiedNot specified
APP PhosphorylationWestern BlotReducedHighNot specifiedNot specified

Experimental Protocols

Detailed methodologies from the cited studies are crucial for the design of future experiments with this compound.

In Vitro Assessment of DYRK1A Inhibition (based on EHT 5372 study)
  • Biochemical Kinase Assay:

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against DYRK1A.

    • Procedure: Recombinant human DYRK1A is incubated with a specific peptide substrate and ATP. The test compound (e.g., EHT 5372) is added at varying concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through radiometric or fluorescence-based methods. The IC50 value is calculated from the dose-response curve.

  • Cellular Assays for Tau Phosphorylation and Aβ Production:

    • Cell Lines: Human embryonic kidney (HEK293) cells or neuronal cell lines are commonly used.

    • Transfection: Cells are transiently transfected with plasmids expressing human APP and/or human Tau, and in some cases, with a plasmid expressing DYRK1A to model its overexpression.

    • Treatment: Cells are treated with the DYRK1A inhibitor (e.g., EHT 5372) at various concentrations for a specified duration (e.g., 24-48 hours).

    • Analysis:

      • Tau Phosphorylation: Cell lysates are analyzed by Western blotting using antibodies specific for various phosphorylated tau epitopes (e.g., AT8, PHF-1).

      • Aβ Production: The levels of Aβ40 and Aβ42 in the cell culture medium are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

In Vivo Evaluation in an Alzheimer's Disease Mouse Model (based on 3xTg-AD study)
  • Animal Model: 3xTg-AD mice, which develop both amyloid plaques and neurofibrillary tangles in an age-dependent manner.

  • Treatment Paradigm:

    • Age of Animals: 10-month-old mice, an age at which significant pathology is present.

    • Drug Administration: Daily intraperitoneal (i.p.) injections of the DYRK1A inhibitor (12.5 mg/kg) or vehicle for eight weeks.

  • Behavioral Testing:

    • Timing: Conducted during the last three weeks of the treatment period.

    • Tests: A battery of behavioral tests to assess learning and memory, such as the Morris water maze or novel object recognition test.

  • Biochemical and Histological Analysis:

    • Tissue Preparation: Following the treatment and behavioral testing, mice are euthanized, and their brains are harvested. One hemisphere is fixed for histology, and the other is processed for biochemical analysis.

    • Immunohistochemistry: Brain sections (e.g., from the hippocampus) are stained with antibodies against Aβ (e.g., 6E10) and phosphorylated tau to visualize and quantify plaque and tangle pathology.

    • ELISA: Brain lysates are prepared to measure the levels of soluble and insoluble Aβ40 and Aβ42.

    • Western Blotting: Brain homogenates are used to analyze the levels of phosphorylated and total APP and tau.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Factors cluster_core Core Pathology cluster_downstream Downstream Pathologies Abeta Amyloid-β Oligomers DYRK1A DYRK1A Abeta->DYRK1A activates Gene_Dosage Gene Dosage (e.g., Down Syndrome) Gene_Dosage->DYRK1A increases expression APP APP DYRK1A->APP phosphorylates Tau Tau DYRK1A->Tau phosphorylates pAPP p-APP APP->pAPP pTau Hyperphosphorylated Tau Tau->pTau Abeta_Plaques Aβ Plaques pAPP->Abeta_Plaques leads to NFTs Neurofibrillary Tangles pTau->NFTs leads to EHT1610 This compound EHT1610->DYRK1A inhibits Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment biochem_assay Biochemical Assay (DYRK1A IC50) cell_culture Cell Culture (e.g., HEK293) transfection Transfection (APP, Tau, DYRK1A) cell_culture->transfection treatment_vitro Treatment with This compound transfection->treatment_vitro analysis_vitro Analysis (Western Blot, ELISA) treatment_vitro->analysis_vitro animal_model AD Mouse Model (e.g., 3xTg-AD) treatment_vivo Chronic Treatment with this compound animal_model->treatment_vivo behavioral_tests Behavioral Testing treatment_vivo->behavioral_tests tissue_harvest Brain Tissue Harvesting behavioral_tests->tissue_harvest analysis_vivo Analysis (IHC, ELISA, Western) tissue_harvest->analysis_vivo

References

EHT 1610: A Potent Tool for Interrogating Neurodevelopmental Processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical regulator of neurodevelopmental processes. Its gene dosage sensitivity is highlighted by the severe neurological phenotypes associated with both its overexpression, as seen in Down syndrome, and its haploinsufficiency, which can lead to microcephaly and intellectual disability. EHT 1610 is a highly potent and selective inhibitor of DYRK1A, offering the scientific community a powerful chemical probe to dissect the intricate signaling pathways governed by this kinase. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its use in neurodevelopmental research, and a visualization of the key signaling cascades it modulates. While direct studies of this compound in neurodevelopmental models are not extensively documented in current literature, its established potency against DYRK1A makes it an invaluable tool for investigating the roles of this kinase in neuronal proliferation, differentiation, and synaptic function.

Quantitative Data Presentation

The following table summarizes the key quantitative pharmacological data for this compound, primarily from in vitro kinase assays.

ParameterValueTarget(s)Reference
IC₅₀ 0.36 nMDYRK1A[1]
0.59 nMDYRK1B[1]

Note: The high potency and selectivity of this compound for DYRK1A and DYRK1B make it a superior tool for targeted studies compared to less specific inhibitors. Researchers should, however, remain mindful of its activity against DYRK1B when designing and interpreting experiments.

Mechanism of Action and Role in Neurodevelopment

This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of DYRK1A.[2] DYRK1A is a constitutively active kinase that plays a pivotal role in multiple aspects of neurodevelopment:

  • Neuronal Progenitor Proliferation and Differentiation: DYRK1A is crucial for the transition of neuronal progenitors from a proliferative state to a differentiative one.[3] Overexpression of DYRK1A can lead to premature cell cycle exit, depleting the progenitor pool and ultimately affecting brain size.[3] Conversely, its inhibition may help maintain the proliferative capacity of neural stem cells.

  • Neuronal Morphogenesis and Synaptic Plasticity: DYRK1A influences the development of axons and dendrites and is involved in the regulation of synaptic vesicle endocytosis.[3] Its overexpression has been shown to impair specific forms of long-term potentiation (LTP), a cellular correlate of learning and memory.[4]

  • Gene Transcription: DYRK1A can phosphorylate various transcription factors and chromatin remodeling proteins, thereby influencing the expression of genes critical for neuronal function.[3][4]

Given these roles, the inhibition of DYRK1A by this compound presents a therapeutic strategy for conditions characterized by DYRK1A overexpression, such as Down syndrome, and a research tool to understand the consequences of reduced DYRK1A activity.

Signaling Pathways

DYRK1A is a central node in several signaling pathways crucial for neurodevelopment. This compound, by inhibiting DYRK1A, can modulate these cascades.

DYRK1A and Downstream Signaling Cascades

DYRK1A influences several key signaling pathways implicated in cell proliferation, differentiation, and survival. Inhibition of DYRK1A with this compound is expected to impact these pathways.

DYRK1A_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors & Pathways EHT_1610 This compound DYRK1A DYRK1A EHT_1610->DYRK1A Inhibits NFATc NFATc (Transcription Factor) DYRK1A->NFATc Phosphorylates (Inhibits nuclear translocation) GSK3B GSK3β DYRK1A->GSK3B Primes for phosphorylation ERK_MAPK ERK/MAPK Pathway DYRK1A->ERK_MAPK Modulates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway DYRK1A->PI3K_Akt_mTOR Modulates Cell_Cycle_Proteins Cyclin D1, p27Kip1 (Cell Cycle Regulation) DYRK1A->Cell_Cycle_Proteins Phosphorylates Neuronal_Development Neuronal Proliferation, Differentiation, & Survival NFATc->Neuronal_Development GSK3B->Neuronal_Development ERK_MAPK->Neuronal_Development PI3K_Akt_mTOR->Neuronal_Development Cell_Cycle_Proteins->Neuronal_Development

Caption: DYRK1A signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following protocols are generalized methods for studying the effects of DYRK1A inhibition in a neurodevelopmental context and are adaptable for use with this compound.

In Vitro Kinase Assay for DYRK1A Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRK1A substrate (e.g., a synthetic peptide like DYRKtide)

  • This compound

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or luminometer

Protocol:

  • Prepare serial dilutions of this compound in kinase reaction buffer. Include a vehicle control (e.g., DMSO).

  • In a 96-well plate, add the DYRK1A enzyme and the substrate to each well.

  • Add the different concentrations of this compound to the respective wells.

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Quantify the kinase activity. For radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods like ADP-Glo™, follow the manufacturer's instructions to measure the generated ADP signal via luminescence.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Neuronal Progenitor Cell (NPC) Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of NPCs.

Materials:

  • Human or murine NPCs

  • NPC proliferation medium

  • This compound

  • BrdU or EdU cell proliferation assay kit

  • 96-well culture plates

  • Fluorescence microscope or plate reader

Protocol:

  • Seed NPCs in a 96-well plate at an appropriate density in proliferation medium.

  • Allow the cells to adhere and resume proliferation (typically 24 hours).

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate for a desired period (e.g., 24-72 hours).

  • During the final hours of incubation (e.g., 2-4 hours), add BrdU or EdU to the culture medium to label proliferating cells.

  • Fix, permeabilize, and stain the cells for BrdU/EdU incorporation and a nuclear counterstain (e.g., DAPI) according to the manufacturer's protocol.

  • Image the plates using a high-content imager or fluorescence microscope.

  • Quantify the percentage of BrdU/EdU-positive cells relative to the total number of cells (DAPI-positive).

  • Analyze the dose-dependent effect of this compound on NPC proliferation.

Western Blot Analysis of Phosphorylated Downstream Targets

Objective: To confirm the inhibition of DYRK1A activity in a cellular context by measuring the phosphorylation status of its known substrates.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • This compound

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total forms of a DYRK1A substrate (e.g., p-STAT3, p-FOXO1)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Protein electrophoresis and blotting equipment

Protocol:

  • Culture neuronal cells to a suitable confluency.

  • Treat the cells with different concentrations of this compound or vehicle for a specified time (e.g., 1-6 hours).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the relative change in phosphorylation upon this compound treatment.

Experimental Workflow for Assessing this compound in Neurodevelopmental Models

The following diagram outlines a logical workflow for the preclinical evaluation of this compound in the context of neurodevelopmental disorders.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC₅₀ Determination) Cell_Culture Neuronal Cell Culture (NPCs, Primary Neurons, iPSCs) Kinase_Assay->Cell_Culture Proliferation_Assay Proliferation & Viability Assays Cell_Culture->Proliferation_Assay Differentiation_Assay Neuronal Differentiation Studies (Morphology, Marker Expression) Cell_Culture->Differentiation_Assay Western_Blot Target Engagement (Western Blot for p-Substrates) Cell_Culture->Western_Blot Slice_Culture Organotypic Slice Cultures Proliferation_Assay->Slice_Culture Differentiation_Assay->Slice_Culture Western_Blot->Slice_Culture Electrophysiology Electrophysiology (LTP/LTD Measurements) Slice_Culture->Electrophysiology Animal_Model Animal Model of Neurodevelopmental Disorder (e.g., Down Syndrome Mouse Model) Electrophysiology->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Behavioral_Tests Behavioral Analysis (Cognition, Social Interaction) PK_PD->Behavioral_Tests Histology Post-mortem Brain Analysis (Histology, Immunohistochemistry) Behavioral_Tests->Histology

Caption: A generalized workflow for the preclinical evaluation of this compound.

Considerations for Fragile X Syndrome and mGluR5 Signaling

While the provided search results do not directly link this compound to Fragile X syndrome or mGluR5 signaling, the known functions of DYRK1A allow for informed hypothesis generation.

  • Fragile X Syndrome (FXS): FXS is caused by the silencing of the FMR1 gene, leading to a loss of the FMRP protein, which is a key regulator of synaptic protein synthesis. While distinct from the mechanisms of DYRK1A-related disorders, there are overlapping downstream pathways related to synaptic plasticity and cognitive function. Future research could explore whether modulating DYRK1A activity with this compound could compensate for some of the synaptic deficits observed in FXS models.

  • mGluR5 Signaling: Metabotropic glutamate (B1630785) receptor 5 (mGluR5) signaling is crucial for synaptic plasticity and is often dysregulated in neurodevelopmental disorders, including FXS.[5] Group I mGluRs, including mGluR5, are Gq-coupled receptors that activate phospholipase C (PLC) and subsequent downstream signaling.[6][7] DYRK1A has been shown to interact with and modulate components of other major signaling pathways like ERK/MAPK and PI3K/Akt, which can crosstalk with mGluR5 signaling.[8] Investigating the potential indirect influence of this compound on mGluR5-mediated events through these interconnected pathways could be a fruitful area of research.

Conclusion

This compound is a potent and selective inhibitor of DYRK1A, a kinase with profound implications for neurodevelopment. While direct experimental evidence for the use of this compound in neurodevelopmental models is emerging, its pharmacological profile makes it an exceptional tool for elucidating the complex roles of DYRK1A in health and disease. This guide provides a foundational resource for researchers to design and execute experiments aimed at understanding and potentially targeting DYRK1A-mediated processes in the central nervous system. The provided protocols and workflow diagrams offer a roadmap for the systematic evaluation of this compound, from basic biochemical characterization to preclinical assessment in relevant disease models. Future studies are warranted to explore the full potential of this compound in the context of neurodevelopmental disorders.

References

EHT 1610: A Technical Guide to its Impact on Mitochondrial Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EHT 1610, a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B), has emerged as a significant modulator of cellular signaling pathways implicated in various pathologies, including cancer. This technical guide provides an in-depth analysis of the core mechanism by which this compound influences mitochondrial reactive oxygen species (ROS) homeostasis. Central to this mechanism is the inhibition of DYRK1A-mediated phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of mitochondrial function and oxidative stress. This document synthesizes the current understanding of the this compound-DYRK1A-STAT3 signaling axis, presents available quantitative data, details relevant experimental protocols for the assessment of mitochondrial ROS, and provides visual representations of the key pathways and workflows to facilitate further research and drug development efforts in this area.

Introduction

Mitochondria are central hubs of cellular metabolism and signaling, with mitochondrial reactive oxygen species (ROS) playing a dual role as both essential signaling molecules and potential inducers of oxidative stress and cellular damage. The dysregulation of mitochondrial ROS is implicated in a wide array of diseases, including neurodegenerative disorders and cancer. Consequently, therapeutic agents that can modulate mitochondrial ROS levels are of significant interest.

This compound is a small molecule inhibitor with high potency for DYRK1A (IC50: 0.36 nM) and DYRK1B (IC50: 0.59 nM)[1]. Its primary mechanism of action involves the inhibition of kinase activity, leading to downstream effects on various cellular processes. A key, yet not fully elucidated, aspect of this compound's function is its ability to regulate mitochondrial ROS. This guide aims to provide a comprehensive technical overview of this specific impact, focusing on the underlying molecular pathways and providing practical information for researchers in the field.

The Core Signaling Pathway: this compound, DYRK1A, and STAT3

The primary mechanism by which this compound influences mitochondrial ROS is through its inhibition of DYRK1A and the subsequent impact on STAT3 signaling.

DYRK1A: A Key Regulator of Mitochondrial Function

DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes. Emerging evidence highlights its involvement in regulating mitochondrial function. DYRK1A can phosphorylate key mitochondrial proteins, influencing mitochondrial structure and function. One such target is the translocase of the outer mitochondrial membrane (TOM) complex, which is responsible for the import of nuclear-encoded proteins into the mitochondria. By modulating the TOM complex, DYRK1A can indirectly impact mitochondrial proteostasis and, consequently, its metabolic and redox state.

STAT3: A Nexus for Mitochondrial ROS Regulation

STAT3 is a transcription factor that, upon activation, translocates to the nucleus to regulate gene expression. However, a distinct pool of STAT3 is also found within the mitochondria, where it plays a non-transcriptional role in regulating the electron transport chain (ETC) and ROS production. Specifically, the phosphorylation of STAT3 at serine 727 (S727) is critical for its mitochondrial function. Mitochondrial STAT3, particularly when phosphorylated at S727, has been shown to reduce cellular stress induced by ROS[2].

This compound's Intervention in the DYRK1A-STAT3 Axis

This compound, by inhibiting DYRK1A, prevents the phosphorylation of its downstream targets, including STAT3 at S727. This inhibition of STAT3 phosphorylation is a key event that links this compound to the regulation of mitochondrial ROS. The loss of DYRK1A-mediated STAT3 signaling disrupts the normal regulation of mitochondrial ROS, leading to alterations in the cellular redox environment. In the context of certain cancers, such as B-cell acute lymphoblastic leukemia (B-ALL), this disruption of ROS regulation contributes to preferential cell death in leukemic cells.

Quantitative Data on this compound's Impact on Mitochondrial ROS

While the qualitative link between this compound and mitochondrial ROS is established, publicly available, peer-reviewed quantitative data remains limited. The primary source of information comes from a commercial supplier, which states that this compound, at a concentration range of 2.5-10 μM for 4-5 hours, regulates mitochondrial ROS.

Table 1: Summary of this compound's Effect on Mitochondrial ROS

ParameterValueCell Type/SystemSource
Effective Concentration2.5 - 10 µMNot SpecifiedMedchemExpress
Incubation Time4 - 5 hoursNot SpecifiedMedchemExpress
EffectRegulation of mitochondrial ROSNot SpecifiedMedchemExpress

Further research is critically needed to generate robust, peer-reviewed quantitative data on the dose-dependent and time-course effects of this compound on mitochondrial ROS levels in various cell types.

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the impact of this compound on mitochondrial ROS.

Measurement of Mitochondrial Superoxide (B77818) with MitoSOX Red by Flow Cytometry

This protocol is a common method for quantifying mitochondrial superoxide levels in live cells.

Materials:

  • This compound

  • Cell line of interest (e.g., B-ALL cell line like MUTZ-5)

  • Complete cell culture medium

  • MitoSOX™ Red mitochondrial superoxide indicator (Thermo Fisher Scientific)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in complete medium.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for the desired time (e.g., 4-5 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • MitoSOX Staining:

    • Prepare a 5 mM stock solution of MitoSOX Red in DMSO.

    • Dilute the MitoSOX Red stock solution in warm PBS or cell culture medium to a final working concentration of 2.5-5 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the MitoSOX Red working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Cell Harvesting and Analysis:

    • After incubation, wash the cells twice with warm PBS.

    • Harvest the cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells).

    • Resuspend the cells in PBS or a suitable flow cytometry buffer.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter settings for MitoSOX Red (e.g., excitation at ~510 nm and emission at ~580 nm).

    • Quantify the mean fluorescence intensity (MFI) of the MitoSOX Red signal in the cell population.

Western Blot Analysis of STAT3 Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of STAT3 at Serine 727.

Materials:

  • This compound

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-STAT3 (Ser727), anti-total STAT3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in section 4.1.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-STAT3 (Ser727) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway of this compound's Impact on Mitochondrial ROS

EHT1610_Mitochondrial_ROS_Pathway EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A pSTAT3 p-STAT3 (S727) DYRK1A->pSTAT3 mtSTAT3 Mitochondrial STAT3 Activity pSTAT3->mtSTAT3 mtROS Mitochondrial ROS mtSTAT3->mtROS Regulation

Caption: this compound inhibits DYRK1A, leading to reduced STAT3 phosphorylation and altered mitochondrial ROS regulation.

Experimental Workflow for Assessing this compound's Effect on Mitochondrial ROS

Experimental_Workflow start Start: Cell Culture treatment Treat cells with this compound (and controls) start->treatment staining Stain with MitoSOX Red treatment->staining analysis Flow Cytometry Analysis staining->analysis data Quantify Mean Fluorescence Intensity analysis->data end End: Assess mtROS levels data->end

Caption: Workflow for measuring mitochondrial ROS in cells treated with this compound using MitoSOX Red and flow cytometry.

Conclusion and Future Directions

This compound presents a compelling tool for modulating mitochondrial ROS through the targeted inhibition of the DYRK1A-STAT3 signaling axis. This technical guide has outlined the core mechanism, provided available data, and detailed essential experimental protocols for researchers investigating this phenomenon. However, significant opportunities for further research exist. A critical next step is the generation of robust, peer-reviewed quantitative data to fully characterize the dose-response and temporal effects of this compound on mitochondrial ROS in various cellular contexts. Furthermore, elucidating the precise downstream molecular events within the mitochondria that are affected by the altered STAT3 phosphorylation state will provide a more complete understanding of this pathway. Such studies will be invaluable for the continued development and application of this compound and other DYRK1A inhibitors as potential therapeutic agents for diseases with dysregulated mitochondrial ROS homeostasis.

References

Methodological & Application

Application Notes and Protocols for EHT 1610 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leukemia, a group of cancers that typically begin in the bone marrow, results in high numbers of abnormal white blood cells. The development of targeted therapies that exploit specific molecular vulnerabilities in leukemia cells is a key focus of oncological research. EHT 1610 has emerged as a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[1][2][3] Overexpression of DYRK1A, located on chromosome 21, is a known driver in the pathogenesis of B-cell Acute Lymphoblastic Leukemia (B-ALL).[1] this compound exhibits a strong anti-leukemic effect by inducing cell cycle arrest and apoptosis.[2]

The mechanism of action involves the ATP-competitive inhibition of DYRK1A.[1] This leads to a reduction in the DYRK1A-mediated phosphorylation of key transcription factors, notably FOXO1 and STAT3.[1][4] The disruption of FOXO1 and STAT3 signaling pathways interferes with the regulation of DNA damage, mitochondrial reactive oxygen species (ROS), and late cell-cycle progression, ultimately leading to the death of leukemic cells.[2][4] Preclinical studies have demonstrated that this compound effectively reduces B-ALL cell proliferation and decreases the leukemic burden in vivo.[1][4]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against leukemia cell lines, focusing on cell viability, apoptosis, and the modulation of the DYRK1A signaling pathway.

Data Presentation: Summary of this compound Activity

The following tables summarize key quantitative data for this compound, providing a baseline for expected experimental outcomes.

Table 1: Biochemical and Cell-Based Potency of this compound

ParameterTargetValueCell Lines / ConditionsReference
Biochemical IC50DYRK1A0.36 nMBiochemical Assay[1][2]
Biochemical IC50DYRK1B0.59 nMBiochemical Assay[1][2]
Cell-Based IC50DYRK1AHigh nanomolar rangeMHH-CALL-4, MUTZ-5, PDX cells[1]

Table 2: Recommended Concentration Ranges for In Vitro Assays

AssayRecommended Concentration RangeIncubation TimeExpected OutcomeReference
Cell Viability (e.g., XTT/MTT)0.1 - 10 µM72 hoursDose-dependent decrease in viability[5]
Apoptosis (Annexin V/PI)5 µM72 hoursIncrease in apoptotic cell population[5]
Cell Cycle Analysis5 µM72 hoursReduction of cells in S-phase; G1 arrest[5]
Western Blot (p-FOXO1, p-STAT3)2.5 - 10 µM4 - 5 hoursDose-dependent decrease in phosphorylation[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for its in vitro evaluation.

EHT1610_Pathway cluster_cell Leukemia Cell cluster_nucleus Nucleus EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A inhibits FOXO1 FOXO1 DYRK1A->FOXO1 phosphorylates STAT3 STAT3 DYRK1A->STAT3 phosphorylates Apoptosis Apoptosis DYRK1A->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest DYRK1A->CellCycleArrest inhibits pFOXO1 p-FOXO1 (Inactive) pSTAT3 p-STAT3 (Active) Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Transcription

Caption: this compound inhibits DYRK1A, preventing phosphorylation of FOXO1 and STAT3.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis arrow arrow Culture 1. Culture Leukemia Cells (e.g., KOPN8, SEM) Prepare_EHT1610 2. Prepare this compound Stock (Freshly recommended) Treatment 3. Treat Cells with Dose Range of this compound Prepare_EHT1610->Treatment Viability 4a. Cell Viability Assay (72h, e.g., XTT) Treatment->Viability Apoptosis 4b. Apoptosis Assay (72h, Annexin V/PI) Treatment->Apoptosis Western 4c. Western Blot (4-5h, p-FOXO1, p-STAT3) Treatment->Western IC50 5a. Calculate IC50 Viability->IC50 Quantify_Apoptosis 5b. Quantify Apoptotic Cells Apoptosis->Quantify_Apoptosis Quantify_Protein 5c. Quantify Protein Levels Western->Quantify_Protein

Caption: General workflow for evaluating this compound in leukemia cell lines.

Experimental Protocols

Note: this compound is reported to be unstable in solutions; freshly prepared solutions are recommended for all experiments.[2]

Leukemia Cell Culture
  • Cell Lines: B-ALL cell lines such as KOPN8, SEM, MHH-CALL-4, or MUTZ-5 are suitable.[1][5]

  • Culture Medium: Use RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Density: Keep cell density between 1 x 10^5 and 2 x 10^6 cells/mL. Split cultures every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (XTT or similar)

This protocol determines the dose-dependent effect of this compound on the metabolic activity of leukemia cells.

  • Materials:

    • 96-well flat-bottom plates

    • Leukemia cells in logarithmic growth phase

    • This compound (prepare a 10 mM stock in DMSO)

    • Complete culture medium

    • XTT Cell Proliferation Assay Kit (or similar, e.g., MTT, WST-1)

  • Procedure:

    • Cell Seeding: Seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

    • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration (e.g., ranging from 0.2 to 20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Treatment: Add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells.

    • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[5]

    • Assay: Add the XTT reagent to each well according to the manufacturer's protocol.

    • Measurement: After a 2-4 hour incubation, measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by this compound.

  • Materials:

    • 6-well plates

    • Leukemia cells

    • This compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer

    • Flow Cytometer

  • Procedure:

    • Cell Seeding: Seed 1 x 10^6 cells in 2 mL of complete medium per well of a 6-well plate.

    • Treatment: Treat cells with this compound (e.g., at 5 µM) and a vehicle control (DMSO) for 72 hours.[5]

    • Cell Harvesting: Transfer cells from each well to a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Washing: Wash cells twice with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Western Blot Analysis for Phospho-FOXO1 and Phospho-STAT3

This protocol assesses the effect of this compound on its direct downstream targets.

  • Materials:

    • 6-well plates

    • Leukemia cells

    • This compound

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

    • Primary antibodies: anti-p-FOXO1, anti-FOXO1, anti-p-STAT3 (Ser727), anti-STAT3, anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • Cell Seeding and Treatment: Seed 2-3 x 10^6 cells per well in 6-well plates. Treat with a dose range of this compound (e.g., 2.5, 5, 10 µM) and a vehicle control for 4-5 hours.[2]

    • Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

    • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

    • Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and compare to the loading control.

References

Application Notes and Protocols: Detection of p-FOXO1 by Western Blot After EHT 1610 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a Western blot to analyze the phosphorylation status of Forkhead Box O1 (FOXO1) protein following treatment with EHT 1610, a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).

Introduction

Forkhead Box O1 (FOXO1), a key transcription factor, plays a crucial role in regulating various cellular processes, including cell cycle progression, apoptosis, and metabolism. Its activity is tightly controlled by post-translational modifications, most notably phosphorylation. The canonical PI3K/Akt signaling pathway phosphorylates FOXO1 at specific residues (Thr24, Ser256, and Ser319), leading to its sequestration in the cytoplasm and subsequent degradation.[1][2]

This compound is a potent small molecule inhibitor of DYRK1A and DYRK1B.[3][4][5][6] Inhibition of DYRK1A by this compound has been shown to prevent the phosphorylation of FOXO1 at an alternative site, which in turn increases the stability and nuclear accumulation of FOXO1.[1] This leads to the modulation of FOXO1-mediated gene transcription, resulting in anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in B-cell acute lymphoblastic leukemia (B-ALL).[1][7]

This document provides a comprehensive protocol for utilizing Western blotting to detect changes in the phosphorylation of FOXO1 in response to this compound treatment.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway involving FOXO1 and the general experimental workflow for the Western blot protocol.

G cluster_0 Cellular Compartments cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 External Factors PI3K PI3K Akt Akt PI3K->Akt Activates FOXO1_cyto FOXO1 Akt->FOXO1_cyto Phosphorylates (e.g., S256) DYRK1A DYRK1A DYRK1A->FOXO1_cyto Phosphorylates p_FOXO1_cyto p-FOXO1 (Cytoplasmic) Degradation Proteasomal Degradation p_FOXO1_cyto->Degradation Leads to FOXO1_nuclear FOXO1 (Nuclear) FOXO1_cyto->p_FOXO1_cyto FOXO1_cyto->FOXO1_nuclear Translocates FOXO1_nuclear->FOXO1_cyto Translocates Gene_Expression Target Gene Expression FOXO1_nuclear->Gene_Expression Promotes Growth_Factors Growth Factors Growth_Factors->PI3K Activates EHT1610 This compound EHT1610->DYRK1A Inhibits

Caption: Simplified signaling pathway of FOXO1 regulation.

G A 1. Cell Culture and Treatment - Seed cells - Treat with this compound and controls B 2. Cell Lysis and Protein Extraction - Harvest cells - Lyse with RIPA buffer + inhibitors A->B C 3. Protein Quantification - BCA or Bradford assay B->C D 4. SDS-PAGE - Prepare protein samples - Run gel electrophoresis C->D E 5. Protein Transfer - Transfer to PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Blocking - Primary antibody incubation (p-FOXO1, total FOXO1, loading control) - Secondary antibody incubation E->F G 7. Detection - Chemiluminescence (ECL) F->G H 8. Data Analysis - Densitometry - Normalize to total FOXO1 and loading control G->H

Caption: Western blot experimental workflow.

Experimental Protocol

This protocol outlines the steps for a Western blot analysis of p-FOXO1 following this compound treatment.

1. Materials and Reagents

  • Cell Lines: Appropriate cell line (e.g., B-ALL cell lines like Nalm-6 or REH).

  • This compound: Stock solution prepared in DMSO.

  • Cell Culture Medium: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford reagent.

  • Laemmli Sample Buffer (4X): Containing β-mercaptoethanol or DTT.

  • SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-FOXO1 (specify phosphorylation site, e.g., Ser256, Thr24).[2][8]

    • Rabbit or mouse anti-total FOXO1.

    • Mouse or rabbit anti-β-actin or anti-GAPDH (as a loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

  • Imaging System: Chemiluminescence imager.

2. Cell Culture and Treatment

  • Seed cells at an appropriate density in culture plates and allow them to adhere or reach the desired confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 4, 8, 24 hours).

  • Include a vehicle control (DMSO) and a positive control (if available, e.g., a known activator of the PI3K/Akt pathway).

3. Cell Lysis and Protein Extraction

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

5. SDS-PAGE

  • Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

6. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

7. Immunoblotting

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-FOXO1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

8. Detection

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

9. Stripping and Re-probing (Optional)

  • To detect total FOXO1 and a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies.

  • After imaging for p-FOXO1, wash the membrane and incubate with a stripping buffer.

  • Wash the membrane thoroughly and re-block before incubating with the primary antibody for total FOXO1, followed by the secondary antibody and detection.

  • Repeat the stripping and re-probing process for the loading control antibody (e.g., β-actin).

10. Data Analysis

  • Quantify the band intensities using densitometry software.

  • Normalize the p-FOXO1 band intensity to the total FOXO1 band intensity.

  • Further normalize the p-FOXO1/total FOXO1 ratio to the loading control to account for any loading variations.

  • Present the data as fold change relative to the vehicle control.

Quantitative Data Summary

The following table provides an example of how to structure the quantitative data obtained from the Western blot analysis.

Treatment Groupp-FOXO1 (Arbitrary Units)Total FOXO1 (Arbitrary Units)Loading Control (Arbitrary Units)Normalized p-FOXO1 / Total FOXO1 RatioFold Change vs. Vehicle
Vehicle (DMSO) 1.001.001.001.001.0
This compound (0.1 µM) 0.851.050.980.810.81
This compound (1 µM) 0.451.101.020.410.41
This compound (10 µM) 0.151.080.990.140.14
Positive Control 2.500.951.012.632.63

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell line used.

Expected Results

Treatment with this compound is expected to decrease the phosphorylation of FOXO1 at the site targeted by DYRK1A. If using an antibody specific to a PI3K/Akt phosphorylation site (e.g., Ser256), the effect of this compound may be indirect or not observed. It is crucial to use an antibody specific to the phosphorylation site of interest. A dose-dependent decrease in the p-FOXO1/total FOXO1 ratio is anticipated with increasing concentrations of this compound.[3] Concurrently, an increase in total FOXO1 protein levels might be observed due to its increased stability upon inhibition of phosphorylation.[1]

Troubleshooting

  • No or Weak Signal:

    • Increase the amount of protein loaded.

    • Optimize primary and secondary antibody concentrations.

    • Ensure the activity of the HRP-conjugated secondary antibody and ECL substrate.

    • Check the transfer efficiency.

  • High Background:

    • Increase the duration and number of washing steps.

    • Optimize the blocking conditions (e.g., increase blocking time, change blocking agent).

    • Reduce the concentration of primary and/or secondary antibodies.

  • Non-specific Bands:

    • Use a more specific primary antibody.

    • Increase the stringency of the washing steps.

    • Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.

References

Application Notes and Protocols for EHT 1610 Treatment of MHH-CALL-4 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHH-CALL-4 is a human B-cell precursor leukemia cell line established from a patient with acute lymphoblastic leukemia (ALL).[1][2] This cell line is characterized by the overexpression of CRLF2 and a JAK2 mutation, leading to the constitutive activation of the JAK/STAT and PI3K/mTOR signaling pathways.[1] These characteristics make MHH-CALL-4 a valuable in vitro model for studying Philadelphia chromosome-like (Ph-like) ALL and for the preclinical evaluation of targeted therapies.

EHT 1610 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B, with IC50 values of 0.36 nM and 0.59 nM, respectively.[1][3] By inhibiting DYRK1A, this compound has been shown to exhibit anti-leukemic effects, including the induction of apoptosis and regulation of the cell cycle in various leukemia models.[1][2][4] This document provides detailed application notes and protocols for determining the effective concentration of this compound for use in MHH-CALL-4 cell culture.

Data Presentation

The following tables summarize key information for the use of this compound with MHH-CALL-4 cells, based on available literature.

Table 1: MHH-CALL-4 Cell Line Characteristics

CharacteristicDescription
Cell Type B-cell precursor leukemia
Origin Human, peripheral blood
Disease Acute Lymphoblastic Leukemia (ALL)
Key Genetic Features CRLF2 overexpression, JAK2 I682F mutation
Signaling Pathways Constitutively active JAK/STAT and PI3K/mTOR
Culture Medium 80% RPMI-1640 + 20% heat-inactivated Fetal Bovine Serum (FBS)

Table 2: this compound Properties and Handling

PropertyDescription
Target DYRK1A, DYRK1B
IC50 0.36 nM (DYRK1A), 0.59 nM (DYRK1B)
Solvent DMSO
Stability Unstable in solution; prepare fresh for each experiment.[1][5]

Table 3: Recommended this compound Concentration Ranges for MHH-CALL-4 Cells

Experiment TypeConcentration RangeIncubation TimeExpected Effect
Short-term Signaling Studies (e.g., Western Blot) 2.5 - 10 µM4 - 5 hoursInhibition of downstream target phosphorylation (e.g., p-cyclin D3, p-FOXO1).[1][4]
Cell Viability/Apoptosis Assays (IC50 determination) 10 nM - 20 µM72 - 96 hoursDose-dependent decrease in cell viability and induction of apoptosis.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound on MHH-CALL-4 Cells using a Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in MHH-CALL-4 cells.

Materials:

  • MHH-CALL-4 cells

  • RPMI-1640 medium with 20% heat-inactivated FBS

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTS or resazurin-based assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture MHH-CALL-4 cells in RPMI-1640 supplemented with 20% heat-inactivated FBS.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[6]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 20 µM). It is critical to prepare these solutions fresh.[1][5]

  • Cell Treatment:

    • Add the diluted this compound solutions to the appropriate wells of the 96-well plate.

    • Include a vehicle control (DMSO-treated) and a negative control (untreated cells).

  • Incubation:

    • Incubate the plate for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Analysis of Protein Phosphorylation in MHH-CALL-4 Cells by Western Blot

This protocol is designed to assess the effect of this compound on the phosphorylation of its downstream targets.

Materials:

  • MHH-CALL-4 cells

  • RPMI-1640 medium with 20% heat-inactivated FBS

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FOXO1, anti-FOXO1, anti-p-STAT3, anti-STAT3, anti-p-cyclin D3, anti-cyclin D3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed MHH-CALL-4 cells in 6-well plates at an appropriate density.

    • Treat the cells with this compound at various concentrations (e.g., 2.5, 5, and 10 µM) for 4 to 5 hours.[1][4] Include a DMSO vehicle control.

  • Cell Lysis:

    • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Analyze the band intensities to determine the relative changes in protein phosphorylation.

Mandatory Visualizations

EHT1610_Signaling_Pathway EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A Inhibits FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylates STAT3 STAT3 DYRK1A->STAT3 Phosphorylates pFOXO1 p-FOXO1 Apoptosis Apoptosis pFOXO1->Apoptosis Promotes pSTAT3 p-STAT3 CellCycle Cell Cycle Regulation pSTAT3->CellCycle Regulates Experimental_Workflow cluster_assays Assays start Start culture Culture MHH-CALL-4 cells start->culture seed Seed cells into plates (96-well or 6-well) culture->seed prepare Prepare fresh this compound dilutions in DMSO and media seed->prepare treat Treat cells with this compound and controls prepare->treat incubate Incubate for specified time (4-5h or 72-96h) treat->incubate viability Cell Viability Assay (MTS/Resazurin) incubate->viability western Western Blot (Protein Phosphorylation) incubate->western analyze Data Analysis (IC50 or Band Intensity) viability->analyze western->analyze end End analyze->end

References

Application Notes and Protocols: In Vivo Dosing of EHT 1610 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EHT 1610 is a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[1] Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of phosphorylation of transcription factors such as FOXO1 and STAT3, which play crucial roles in cell cycle regulation and apoptosis.[1][2] Preclinical studies have demonstrated its anti-leukemic activity, making it a compound of interest for cancer research, particularly for B-cell acute lymphoblastic leukemia (B-ALL).[1][2]

These application notes provide a detailed protocol for the in vivo administration of this compound in a mouse xenograft model of B-ALL, based on published preclinical data. The information herein is intended to guide researchers in designing and executing similar efficacy studies.

Quantitative Data Summary

The following tables summarize the quantitative data from a representative in vivo study of this compound in a B-ALL patient-derived xenograft (PDX) mouse model.

Table 1: In Vivo Efficacy of this compound in a B-ALL Xenograft Model

ParameterVehicle ControlThis compound (20 mg/kg/day)
Dosage N/A20 mg/kg/day (administered as two 10 mg/kg injections)
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Dosing Schedule Twice daily, 5 days on/2 days offTwice daily, 5 days on/2 days off
Treatment Duration 3 weeks3 weeks
Change in Leukemic Burden Baseline~8% reduction
Survival BaselineModest survival advantage

Table 2: In Vitro Activity of this compound

Cell LineIC50 (DYRK1A)IC50 (DYRK1B)Effect on B-ALL cells
Not specified0.36 nM0.59 nMInduces apoptosis, regulates cell cycle

Experimental Protocols

B-ALL Xenograft Mouse Model Development

This protocol describes the establishment of a patient-derived xenograft (PDX) model for B-ALL.

Materials:

  • Patient-derived B-ALL cells

  • NOD/SCID gamma (NSG) mice (6-8 weeks old)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Thaw viably frozen patient-derived B-ALL cells according to standard laboratory procedures.

  • Resuspend the cells in sterile PBS. For subcutaneous models, cells can be resuspended in a 1:1 mixture of PBS and Matrigel to improve tumor take rate.

  • Inject 1 x 10^6 to 5 x 10^6 B-ALL cells intravenously (for a disseminated leukemia model) or subcutaneously into the flank of each NSG mouse.

  • Monitor the mice regularly for signs of tumor development or leukemia progression. For disseminated models, this can be done by monitoring for clinical signs (e.g., weight loss, ruffled fur, hind limb paralysis) and by periodic peripheral blood analysis for the presence of human CD45+ cells. For subcutaneous models, measure tumor volume with calipers.

This compound Formulation and Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline, sterile

Disclaimer: The compound is reported to be unstable in solutions; freshly prepared formulation is recommended.

Formulation Procedure (Example):

  • Dissolve this compound in DMSO to create a stock solution.

  • For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, calculate the required volumes of each component.

  • Add the this compound stock solution to the PEG300 and Tween 80.

  • Vortex until the solution is clear.

  • Add the saline to the mixture and vortex again to ensure homogeneity.

  • The final concentration of the dosing solution should be such that the desired dose can be administered in a volume of 100-200 µL per mouse.

Administration Procedure:

  • Administer this compound or the vehicle control via intraperitoneal (i.p.) injection.

  • The recommended dose is 20 mg/kg/day, administered as two separate 10 mg/kg injections.

  • Follow a dosing schedule of 5 consecutive days of treatment followed by 2 days of rest for a total of 3 weeks.

In Vivo Efficacy Assessment

Tumor Burden/Leukemia Progression Monitoring:

  • For disseminated leukemia models: Utilize bioluminescence imaging (BLI) if the B-ALL cells are luciferase-tagged. Quantify the total photon flux to monitor the leukemic burden. Alternatively, perform flow cytometry on peripheral blood or bone marrow aspirates to quantify the percentage of human leukemic cells (e.g., hCD45+).

  • For subcutaneous xenograft models: Measure tumor dimensions with calipers at least twice a week and calculate the tumor volume using the formula: (Length x Width^2) / 2.

Survival Analysis:

  • Monitor mice daily for signs of distress, weight loss exceeding 20% of baseline, or other humane endpoints.

  • Record the date of death or euthanasia for each mouse.

  • Generate Kaplan-Meier survival curves to compare the survival of the this compound-treated group with the vehicle control group.

Biomarker Analysis (Endpoint):

  • At the end of the study, euthanize the mice and harvest xenograft tumors or leukemic tissues (e.g., spleen, bone marrow).

  • Prepare tissue lysates for Western blot analysis or fix tissues in formalin for immunohistochemistry (IHC).

  • Probe for downstream targets of DYRK1A, such as phosphorylated FOXO1 (p-FOXO1) and phosphorylated STAT3 (p-STAT3), to confirm target engagement of this compound in vivo.

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Efficacy Testing of this compound start Establish B-ALL Xenograft Mouse Model randomization Randomize Mice into Treatment Groups start->randomization treatment Administer this compound (20 mg/kg/day, i.p.) or Vehicle Control randomization->treatment monitoring Monitor Tumor Burden/Leukemia Progression (e.g., BLI, Caliper Measurements) treatment->monitoring Twice daily, 5 days on, 2 days off for 3 weeks survival Conduct Survival Analysis (Kaplan-Meier) monitoring->survival endpoint Endpoint Analysis: Tumor Weight & Biomarkers (p-FOXO1, p-STAT3) survival->endpoint G cluster_pathway This compound Signaling Pathway EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A Inhibition pFOXO1 p-FOXO1 DYRK1A->pFOXO1 Phosphorylation pSTAT3 p-STAT3 DYRK1A->pSTAT3 Phosphorylation FOXO1 FOXO1 Apoptosis Apoptosis FOXO1->Apoptosis STAT3 STAT3 CellCycle Cell Cycle Regulation STAT3->CellCycle

References

Application Note: Measuring Cell Viability in Response to EHT 1610 Treatment Using an MTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EHT 1610 is a potent and selective small-molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[1] Inhibition of DYRK1A has emerged as a promising therapeutic strategy in various cancers, particularly in B-cell acute lymphoblastic leukemia (B-ALL).[2][3] this compound exerts its anti-leukemic effects by modulating key signaling pathways involved in cell cycle progression and apoptosis.[1] This application note provides a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric MTS assay. The MTS assay is a reliable and convenient method for determining the number of viable cells in culture by measuring the metabolic activity of mitochondria.

Principle of the MTS Assay

The MTS assay is based on the reduction of the tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells. Dehydrogenase enzymes within viable cells convert the MTS tetrazolium compound into a soluble formazan (B1609692) product that is purple in color. The amount of formazan produced is directly proportional to the number of living cells in the culture. The quantity of formazan is measured by recording the absorbance at 490-500 nm using a microplate reader.

This compound Mechanism of Action

This compound is an ATP-competitive inhibitor of DYRK1A and DYRK1B. In cancer cells, particularly B-ALL, DYRK1A is often overexpressed and contributes to leukemogenesis. This compound-mediated inhibition of DYRK1A leads to a cascade of downstream effects, including the reduced phosphorylation of the transcription factors FOXO1 and STAT3. This disruption of DYRK1A/FOXO1/STAT3 signaling impairs DNA damage repair and regulation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis in cancer cells.

EHT1610_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors DYRK1A DYRK1A FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylates STAT3 STAT3 DYRK1A->STAT3 Phosphorylates EHT1610 This compound EHT1610->DYRK1A Inhibits p_FOXO1 p-FOXO1 Transcription Gene Transcription (Proliferation, Survival) p_FOXO1->Transcription Promotes Apoptosis Apoptosis p_FOXO1->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p_FOXO1->Cell_Cycle_Arrest Inhibits p_STAT3 p-STAT3 p_STAT3->Transcription Promotes

Caption: this compound signaling pathway. (Max Width: 760px)

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cell lines. These values can serve as a reference for designing dose-response experiments.

Cell LineCancer TypeIC50 Value (nM)Assay TypeReference
MHH-CALL-4B-cell Acute Lymphoblastic LeukemiaHigh nanomolarMTS
MUTZ-5B-cell Acute Lymphoblastic LeukemiaHigh nanomolarMTS
Nalm-6B-cell Acute Lymphoblastic LeukemiaHigh nanomolarMTS
REHB-cell Acute Lymphoblastic LeukemiaHigh nanomolarMTS
Patient-derivedB-cell Acute Lymphoblastic LeukemiaVariesMTS
HT-22Mouse Hippocampal21,600MTS

Note: IC50 values can vary depending on experimental conditions such as cell seeding density, incubation time, and the specific MTS reagent used.

Experimental Protocols

Materials and Reagents
  • This compound (prepare stock solution in DMSO, store at -20°C)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Appropriate cancer cell line(s)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490 nm

  • Sterile pipette tips and tubes

  • Multichannel pipette

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate overnight. B 2. This compound Treatment Treat cells with a serial dilution of this compound. A->B C 3. Incubation Incubate for 24, 48, or 72 hours. B->C D 4. Add MTS Reagent Add MTS reagent to each well. C->D E 5. Incubation Incubate for 1-4 hours at 37°C. D->E F 6. Measure Absorbance Read absorbance at 490 nm. E->F G 7. Data Analysis Calculate cell viability and IC50 values. F->G

Caption: Cell viability assay workflow. (Max Width: 760px)
Detailed Protocol

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only for background control.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from a concentrated stock solution. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 100 µM) to determine the IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTS Assay:

    • After the incubation period, add 20 µL of MTS reagent directly to each well, including the background control wells.

    • Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator. The optimal incubation time may vary depending on the cell type and density, and should be determined empirically.

  • Absorbance Measurement:

    • After the incubation with the MTS reagent, measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the medium-only wells from the absorbance of all other wells.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of vehicle control cells - Absorbance of background)] x 100

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Troubleshooting

  • High Background: Ensure that the culture medium is not contaminated. Phenol (B47542) red in the medium can also contribute to background; if possible, use phenol red-free medium for the assay.

  • Low Signal: The cell number may be too low, or the incubation time with MTS may be too short. Optimize cell seeding density and MTS incubation time.

  • Inconsistent Results: Ensure proper mixing of reagents and uniform cell seeding. Avoid introducing bubbles into the wells.

Conclusion

This application note provides a comprehensive protocol for assessing the effects of the DYRK1A/1B inhibitor this compound on cell viability using an MTS assay. This method is a valuable tool for researchers studying the anti-cancer properties of this compound and for professionals in drug development evaluating its efficacy. The provided data and protocols can be adapted for various cancer cell lines to further elucidate the therapeutic potential of this compound.

References

Preparation of EHT 1610 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of EHT 1610 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent inhibitor of dual-specificity tyrosine-regulated kinases (DYRK), with IC50 values of 0.36 nM for DYRK1A and 0.59 nM for DYRK1B.[1][2] Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in downstream experiments. This protocol outlines the necessary materials, step-by-step procedures, and important considerations for solubilizing this compound in DMSO.

Introduction

This compound is a small molecule inhibitor targeting the DYRK family of protein kinases. Its high potency and selectivity make it a valuable tool for studying the cellular functions of DYRK1A and DYRK1B and for potential therapeutic development. To ensure the integrity of experimental results, it is imperative that this compound is accurately weighed and fully dissolved to the desired concentration. This protocol provides a standardized method for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade (use a freshly opened bottle)

  • Analytical balance

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

ParameterValueReference
Molecular Weight 383.40 g/mol [1][2][3]
Solubility in DMSO 10 mM or 5 mg/mL (13.04 mM)
Appearance Solid
Storage (Solid) -20°C for 12 months; 4°C for 6 months
Storage (in Solvent) -80°C for 6 months; -20°C for 6 months

Note: It is recommended to prepare fresh solutions as the compound may be unstable in solution.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

4.1. Calculation of Mass

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:

Mass (mg) = 0.01 mol/L x 0.001 L x 383.40 g/mol x 1000 mg/g = 3.834 mg

4.2. Step-by-Step Procedure

  • Preparation: Don appropriate PPE. Ensure the analytical balance is calibrated and level.

  • Weighing this compound: Carefully weigh out 3.834 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in an ultrasonic bath for 5-10 minutes. The use of newly opened DMSO is recommended as its hygroscopic nature can impact solubility.

  • Final Check: Once the solid is completely dissolved, the solution should be clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C or -20°C. As the compound is noted to be unstable in solution, freshly prepared solutions are recommended.

Diagrams

Experimental Workflow for this compound Stock Solution Preparation

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage A Weigh 3.834 mg of this compound B Add 1 mL of anhydrous DMSO A->B Transfer to tube C Vortex for 1-2 minutes B->C D Visually inspect for particles C->D E Sonicate for 5-10 minutes (if needed) D->E Particles present F Aliquot into single-use volumes D->F No particles E->F G Store at -80°C or -20°C F->G

Caption: Workflow for preparing this compound stock solution.

Conclusion

This protocol provides a reliable method for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines, including the use of high-quality reagents and proper storage techniques, will help ensure the accuracy and reproducibility of experimental results. Given the potential instability of this compound in solution, it is highly recommended to use freshly prepared stock solutions for all experiments.

References

EHT 1610: Application Notes and Protocols for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the induction of apoptosis by EHT 1610, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The protocols and data presented herein are intended to guide researchers in utilizing this compound as a tool to investigate apoptotic signaling pathways and to assess its potential as a therapeutic agent in oncology, particularly in the context of B-cell Acute Lymphoblastic Leukemia (B-ALL).

Introduction

This compound is a selective inhibitor of DYRK1A and DYRK1B, kinases that are increasingly recognized for their roles in cell proliferation, survival, and differentiation.[1] Dysregulation of DYRK1A activity has been implicated in various malignancies, making it an attractive target for therapeutic intervention. This compound exerts its anti-leukemic effects by inducing cell cycle arrest and, notably, promoting apoptosis.[2] This document outlines the key signaling pathways affected by this compound and provides detailed protocols for assessing its apoptotic effects, with a focus on treatment duration.

Mechanism of Action: DYRK1A Inhibition and Apoptosis

This compound's primary mechanism of action involves the inhibition of DYRK1A, which leads to the modulation of downstream signaling pathways critical for cell survival. The key pathway involves the transcription factors FOXO1 and STAT3.[1][3][4]

  • DYRK1A-Mediated Phosphorylation: Under normal conditions, DYRK1A phosphorylates FOXO1 and STAT3. This phosphorylation event can influence their subcellular localization and transcriptional activity, often promoting cell survival.

  • This compound Intervention: Treatment with this compound inhibits DYRK1A, leading to a decrease in the phosphorylation of FOXO1 and STAT3.

  • Induction of Apoptosis: The dephosphorylated, active forms of FOXO1 and STAT3 can then translocate to the nucleus and regulate the expression of genes involved in apoptosis, DNA damage repair, and the control of reactive oxygen species (ROS), ultimately leading to programmed cell death.

Quantitative Data Summary

The following tables summarize the dose- and time-dependent effects of this compound on apoptosis and its upstream signaling targets.

Table 1: Inhibition of Downstream Target Phosphorylation by this compound

Cell LineConcentration (µM)Treatment Duration (hours)Target ProteinEffectReference
MHH-CALL-42.5 - 104 - 5p-cyclin D3Reduced phosphorylation in a dose-dependent manner
MHH-CALL-42.5 - 104 - 5p-FOXO1Reduced phosphorylation in a dose-dependent manner
Primary murine pre-B cellsNot specifiedNot specifiedp-FOXO1 (Ser326)Diminished phosphorylation

Table 2: Time-Dependent Induction of Apoptosis by this compound

Cell TypeConcentration (µM)Treatment Duration (hours)Percent Apoptotic Cells (Annexin V+)Reference
Primary murine pre-B cellsNot specified48Increased Annexin V staining
B-ALL cell lines572Increased apoptosis

Note: Quantitative data on the percentage of apoptotic cells at multiple time points is limited in the publicly available literature. The provided information is based on qualitative descriptions of increased apoptosis. Researchers are encouraged to perform time-course experiments to determine the optimal treatment duration for their specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol describes the detection of apoptosis in B-ALL cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometric analysis.

Materials:

  • B-ALL cell lines (e.g., Nalm-6, REH, MHH-CALL-4)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed B-ALL cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for various time points (e.g., 24, 48, and 72 hours).

  • Cell Harvesting: After the treatment period, collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Protocol 2: Western Blot Analysis of DYRK1A Signaling Pathway Components

This protocol outlines the procedure for detecting changes in the phosphorylation status of key proteins in the DYRK1A signaling pathway following this compound treatment.

Materials:

  • B-ALL cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FOXO1, anti-FOXO1, anti-p-STAT3, anti-STAT3, anti-DYRK1A, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat B-ALL cells with this compound as described in Protocol 1 for shorter time points (e.g., 4, 8, 12 hours) to observe early signaling events. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

EHT1610_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A Inhibits FOXO1_P p-FOXO1 DYRK1A->FOXO1_P Phosphorylates STAT3_P p-STAT3 DYRK1A->STAT3_P Phosphorylates FOXO1 FOXO1 FOXO1_P->FOXO1 Dephosphorylation (promoted by this compound) STAT3 STAT3 STAT3_P->STAT3 Dephosphorylation (promoted by this compound) FOXO1_N FOXO1 FOXO1->FOXO1_N Nuclear Translocation STAT3_N STAT3 STAT3->STAT3_N Nuclear Translocation Apoptotic_Genes Apoptotic Gene Expression FOXO1_N->Apoptotic_Genes STAT3_N->Apoptotic_Genes Apoptosis Apoptosis Apoptotic_Genes->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

Apoptosis_Assay_Workflow start Start seed_cells Seed B-ALL Cells start->seed_cells treat_cells Treat with this compound (e.g., 24, 48, 72h) seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data (Quantify Apoptosis) acquire->analyze end End analyze->end

Caption: Experimental workflow for apoptosis detection.

References

Application Notes and Protocols for EHT 1610 in Primary Patient-Derived B-ALL Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EHT 1610 is a potent and selective small-molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a serine/threonine kinase implicated in the pathogenesis of B-cell acute lymphoblastic leukemia (B-ALL).[1][2] Overexpression of DYRK1A, located on chromosome 21, is a key driver in certain B-ALL subtypes.[3] this compound exerts its anti-leukemic effects by inhibiting DYRK1A, which leads to the modulation of key signaling pathways involving FOXO1 and STAT3, resulting in reduced cell proliferation, cell cycle arrest, and induction of apoptosis in B-ALL cells.[1][2] These application notes provide detailed protocols for the use of this compound in primary patient-derived B-ALL cells, along with a summary of its efficacy.

Data Presentation

Efficacy of this compound in B-ALL Models
ParameterCell Line/ModelValueReference
Biochemical IC50 DYRK1A0.36 nM
DYRK1B0.59 nM
Cell-based IC50 MHH-CALL-4 (B-ALL cell line)High nanomolar range
MUTZ-5 (B-ALL cell line)High nanomolar range
DS-ALL-02 (PDX B-ALL cells with HSA21 gain)High nanomolar range
HeH-ALL-09 (PDX B-ALL cells with HSA21 gain)High nanomolar range
Cellular Effects of this compound in B-ALL
Cellular ProcessEffectCell TypeObservationsReference
Cell Proliferation Dose-dependent decreaseB-ALL cell lines and patient-derived xenograft (PDX) cellsInhibition of DYRK1A impairs B-ALL cell growth.
Cell Cycle Shift from G0 to S-G2-M phasesNalm-6 and MUTZ-5 B-ALL cell linesTreatment with this compound for 48 hours resulted in fewer cells in G0 and accumulation in S-G2-M phases.
Apoptosis Dose-dependent inductionB-ALL cell lines and primary patient samplesThis compound treatment leads to preferential cell death in leukemic B cells. It has been shown to induce apoptosis in primary ALL cells that were resistant to cytarabine.
Signaling Pathways Inhibition of phosphorylationMHH-CALL-4 cellsReduced phosphorylation of cyclin D3 (Thr283) and FOXO1 after 4-5 hours of treatment.
Loss of signalingLeukemic B cellsInhibition of DYRK1A-mediated FOXO1 and STAT3 signaling after 72 hours of treatment.

Experimental Protocols

Culture of Primary Patient-Derived B-ALL Cells

Objective: To establish and maintain viable primary B-ALL cells for in vitro drug treatment. For enhanced viability, co-culture with mesenchymal stromal cells (MSCs) is recommended.

Materials:

  • Primary B-ALL patient bone marrow or peripheral blood samples

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Mesenchymal stromal cells (if available)

  • Tissue culture flasks/plates

Protocol:

  • Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated cells with PBS.

  • If using a co-culture system, seed a monolayer of MSCs in a tissue culture flask or plate.

  • Resuspend the primary B-ALL cells in complete culture medium (RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin).

  • Add the B-ALL cell suspension to the flask/plate with or without the MSC monolayer.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell viability and density regularly.

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in primary B-ALL cells.

Materials:

  • Primary B-ALL cells

  • This compound (dissolved in DMSO)

  • Complete culture medium

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed primary B-ALL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium.

  • Add the diluted this compound or vehicle control (DMSO) to the wells.

  • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Primary B-ALL cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Flow cytometer

Protocol:

  • Treat primary B-ALL cells with the desired concentration of this compound or vehicle control for 48-72 hours.

  • Harvest the cells, including any floating cells.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of primary B-ALL cells.

Materials:

  • Primary B-ALL cells

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Treat primary B-ALL cells with this compound or vehicle control for 48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathways

EHT1610_Signaling_Pathway cluster_cell B-ALL Cell cluster_nucleus Nucleus EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A Inhibits pFOXO1 p-FOXO1 DYRK1A->pFOXO1 Phosphorylates pSTAT3 p-STAT3 DYRK1A->pSTAT3 Phosphorylates FOXO1 FOXO1 Apoptosis Apoptosis FOXO1->Apoptosis Induces Proliferation Cell Proliferation & Survival pFOXO1->Proliferation Promotes STAT3 STAT3 STAT3->Proliferation pSTAT3->Proliferation Promotes

Caption: this compound inhibits DYRK1A, leading to decreased phosphorylation of FOXO1 and STAT3.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_data Data Analysis start Primary Patient-Derived B-ALL Cells treatment Treat with this compound (or Vehicle Control) start->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for evaluating the effects of this compound on primary B-ALL cells.

References

Application Notes and Protocols for EHT 1610 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vivo administration of EHT 1610, a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK), for preclinical research in oncology, specifically in models of B-cell Acute Lymphoblastic Leukemia (B-ALL).

Introduction

This compound is a selective inhibitor of DYRK1A and DYRK1B with demonstrated anti-leukemic properties.[1] In vivo studies are crucial to evaluate its therapeutic efficacy and pharmacokinetic profile. The primary route of administration for this compound in murine models has been intraperitoneal injection. Careful adherence to the described protocols is essential for reproducible results.

Quantitative Data Summary

The following table summarizes the key parameters for the in vivo administration of this compound in a B-ALL xenograft mouse model.[1]

ParameterValue
Compound This compound
Animal Model Xenograft models of B-ALL in mice (12-14 weeks old)
Dosage 20 mg/kg/day
Administration Route Intraperitoneal (i.p.) injection
Frequency Twice a day
Dosing Schedule 5 days on, 2 days off
Duration 3 weeks

Experimental Protocols

Materials
  • This compound compound

  • Vehicle (appropriate solvent for this compound, to be determined based on solubility data)

  • Sterile syringes and needles (e.g., 27-gauge)

  • B-ALL xenograft mouse model

  • Standard animal handling and personal protective equipment

Preparation of this compound Solution

Note: It is recommended to freshly prepare the this compound solution for each administration due to potential instability in solutions.[1]

  • Determine the total volume of dosing solution required based on the number of animals and the dosage volume (typically 100 µL for a 20g mouse).

  • Calculate the total mass of this compound needed based on the 20 mg/kg dosage and the total weight of the animals to be treated.

  • Dissolve the calculated amount of this compound in the appropriate vehicle. The choice of solvent should be based on the manufacturer's solubility data to ensure complete dissolution.

  • Vortex or sonicate the solution until this compound is fully dissolved.

  • Visually inspect the solution for any precipitates before administration.

Administration Procedure
  • Gently restrain the mouse, exposing the abdominal area.

  • Wipe the injection site with an alcohol swab.

  • Insert a 27-gauge needle into the lower right or left quadrant of the peritoneum, avoiding the midline to prevent damage to internal organs.

  • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the needle and monitor the animal for any immediate adverse reactions.

  • Return the animal to its cage and observe for any signs of distress.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its anti-leukemic effects by inhibiting DYRK1A. This inhibition prevents the phosphorylation of key downstream targets, including FOXO1 and STAT3, which are involved in cell survival and proliferation in B-ALL.[1][2]

EHT1610_Signaling_Pathway cluster_phosphorylation Phosphorylation EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A FOXO1 FOXO1 DYRK1A->FOXO1 STAT3 STAT3 DYRK1A->STAT3 pFOXO1 p-FOXO1 pSTAT3 p-STAT3 Proliferation Leukemic Cell Proliferation & Survival pFOXO1->Proliferation pSTAT3->Proliferation

Caption: this compound inhibits DYRK1A, preventing phosphorylation of FOXO1 and STAT3.

In Vivo Experimental Workflow

The following diagram outlines the general workflow for an in vivo study evaluating the efficacy of this compound.

InVivo_Workflow Start Start: B-ALL Xenograft Mouse Model Preparation Prepare this compound Solution (20 mg/kg in vehicle) Start->Preparation Administration Intraperitoneal Injection (Twice daily, 5 days on/2 off) Preparation->Administration Duration Treatment Duration (3 weeks) Administration->Duration Monitoring Monitor Tumor Burden and Animal Health Duration->Monitoring Endpoint Endpoint Analysis: - Leukemic Burden - Survival Monitoring->Endpoint Data Data Analysis Endpoint->Data

Caption: Workflow for in vivo evaluation of this compound in a B-ALL mouse model.

References

Troubleshooting & Optimization

EHT 1610 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of EHT 1610. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the optimal performance of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: this compound should be stored as a solid powder at -20°C for long-term storage (up to 12 months). For shorter periods, it can be stored at 4°C for up to 6 months. It is recommended to protect it from light and store it under a nitrogen atmosphere.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).

Q3: What is the solubility of this compound in DMSO?

A3: The solubility of this compound in DMSO is up to 10 mM or 5 mg/mL.[1][2] It may be necessary to use sonication to fully dissolve the compound. It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]

Q4: How stable is this compound in solution?

A4: this compound is unstable in solution. It is strongly recommended to prepare solutions fresh for each experiment.[2][3]

Q5: Can I store this compound solutions?

A5: If storage of a solution is absolutely necessary, it should be stored at -80°C for no longer than 6 months. However, due to the compound's instability in solution, using freshly prepared solutions is the best practice to ensure compound integrity and experimental reproducibility.

Q6: What are the signs of this compound degradation?

A6: Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks or a decrease in the main peak's area over time. A loss of biological activity in your assays would also be a strong indicator of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected activity in my assay. Degradation of this compound in solution.Always prepare fresh solutions of this compound immediately before use. Avoid using solutions that have been stored, even at low temperatures.
Inaccurate concentration of the stock solution.Ensure the compound is fully dissolved. Use sonication if necessary. Use high-purity, anhydrous DMSO.
Difficulty dissolving this compound in DMSO. The concentration is too high.Do not exceed the maximum solubility of 10 mM.
DMSO has absorbed water.Use a fresh, unopened bottle of anhydrous DMSO.
Insufficient mixing.Use sonication to aid dissolution.
Precipitation observed in my stock solution or diluted samples. The solubility limit has been exceeded in the aqueous buffer.When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is low enough to maintain solubility. Perform serial dilutions and visually inspect for precipitation at each step.
The solution was stored improperly.Prepare fresh solutions for each experiment. If storage is unavoidable, store at -80°C and use promptly after thawing, ensuring it is fully redissolved.

Quantitative Data Summary

Table 1: Storage Conditions for this compound

Form Storage Temperature Duration Notes
Solid Powder-20°CUp to 12 monthsProtect from light, stored under nitrogen.
4°CUp to 6 months
In Solvent (DMSO)-80°CUp to 6 monthsFreshly prepared is strongly recommended.
-20°CUp to 6 monthsFreshly prepared is strongly recommended.

Table 2: Solubility of this compound

Solvent Concentration Notes
DMSO10 mMSonication may be required.
5 mg/mLUse anhydrous DMSO.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

  • Materials:

    • This compound solid powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Sonicator

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed this compound).

    • Vortex the tube briefly to mix.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

    • This stock solution should be used immediately for preparing working solutions.

Generalized Protocol for Assessing this compound Stability by HPLC

This is a general guideline. The specific parameters such as the column, mobile phase, and gradient may need to be optimized for your specific HPLC system.

  • Objective: To assess the stability of this compound in solution over time.

  • Materials:

    • Freshly prepared this compound solution in DMSO (or other solvent of interest).

    • HPLC system with a UV detector.

    • A suitable C18 reverse-phase HPLC column.

    • HPLC-grade acetonitrile (B52724) and water.

    • Formic acid (or other appropriate mobile phase modifier).

  • Procedure:

    • Initial Analysis (T=0):

      • Prepare a fresh solution of this compound at a known concentration (e.g., 1 mM in DMSO).

      • Immediately inject an aliquot of this solution into the HPLC system.

      • Develop a separation method that gives a sharp, symmetrical peak for this compound. A common starting point is a gradient elution with a mobile phase of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Record the chromatogram and note the retention time and the area of the this compound peak. This will serve as your baseline (100% purity).

    • Stability Study:

      • Store the remaining solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, or exposed to light).

      • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system using the same method as the initial analysis.

    • Data Analysis:

      • For each time point, compare the chromatogram to the initial (T=0) chromatogram.

      • Look for the appearance of new peaks, which would indicate degradation products.

      • Calculate the percentage of this compound remaining at each time point by comparing the area of the main peak to the area of the main peak at T=0.

      • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

EHT1610_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_kinase Kinase cluster_downstream Downstream Targets cluster_cellular_effects Cellular Effects EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A inhibits FOXO1 FOXO1 DYRK1A->FOXO1 phosphorylates STAT3 STAT3 DYRK1A->STAT3 phosphorylates CyclinD3 Cyclin D3 DYRK1A->CyclinD3 phosphorylates Apoptosis Apoptosis FOXO1->Apoptosis DNAdamage DNA Damage FOXO1->DNAdamage CellCycle Late Cell-Cycle Progression STAT3->CellCycle CyclinD3->CellCycle

Caption: Mechanism of action of this compound via inhibition of the DYRK1A signaling pathway.

EHT1610_Troubleshooting_Workflow Start Start: Inconsistent or Low Experimental Activity CheckSolution Was the this compound solution prepared fresh? Start->CheckSolution PrepareFresh Action: Prepare a fresh solution immediately before use. CheckSolution->PrepareFresh No CheckDissolution Was the compound fully dissolved? CheckSolution->CheckDissolution Yes PrepareFresh->CheckDissolution UseSonicator Action: Use sonication to ensure complete dissolution. Use anhydrous DMSO. CheckDissolution->UseSonicator No CheckConcentration Is the final concentration in aqueous buffer below the solubility limit? CheckDissolution->CheckConcentration Yes UseSonicator->CheckConcentration OptimizeDilution Action: Optimize dilution protocol to avoid precipitation. CheckConcentration->OptimizeDilution No FurtherInvestigation Issue likely not related to This compound stability. Investigate other experimental parameters. CheckConcentration->FurtherInvestigation Yes

Caption: Troubleshooting workflow for experiments involving this compound.

References

EHT 1610 Technical Support Center: Investigating Potential Off-Target Effects in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing EHT 1610 in kinase assays. This compound is a highly potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[1] However, understanding its potential interactions with other kinases is crucial for accurate experimental design and data interpretation. This resource offers a centralized hub of information regarding the off-target profile of this compound, presented in a clear and accessible question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent, ATP-competitive inhibitor of DYRK1A and DYRK1B, with IC50 values in the sub-nanomolar range.[1]

Q2: Have any off-target effects of this compound been observed in kinase assays?

Yes, while this compound demonstrates high selectivity, kinome-wide screening has identified potential off-target interactions. A comprehensive kinome scan revealed that this compound has remarkably high selectivity over 339 kinases. However, interactions with a few other kinases have been noted, albeit at significantly lower potencies than for its primary targets.

Q3: Which specific kinases have been identified as potential off-targets for this compound?

Thermal shift assays and broader kinase profiling have identified DYRK2, Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 Beta (GSK3β) as potential off-target kinases for this compound.

Q4: How significant is the inhibition of these off-target kinases compared to the primary targets?

The inhibitory activity of this compound against the identified off-target kinases is substantially lower than its activity against DYRK1A and DYRK1B. The IC50 values for these off-targets are in the higher nanomolar to micromolar range, indicating a significantly reduced potency.

Troubleshooting Guide

Issue: Unexpected Phenotype Observed in Cellular Assays

If you observe a cellular phenotype that is inconsistent with the known functions of DYRK1A/B inhibition, it is prudent to consider potential off-target effects.

  • Recommendation 1: Review the Off-Target Profile: Consult the quantitative data on this compound's off-target activity (see Table 1). Determine if the observed phenotype aligns with the known biological roles of DYRK2, CK1, or GSK3β.

  • Recommendation 2: Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype only manifests at higher concentrations of this compound, it is more likely to be an off-target effect.

  • Recommendation 3: Use a Structurally Unrelated Inhibitor: To confirm that the primary phenotype is due to DYRK1A/B inhibition, use a structurally different but functionally equivalent DYRK1A/B inhibitor as a control.

  • Recommendation 4: Direct Measurement of Off-Target Kinase Activity: If feasible, directly measure the activity of the suspected off-target kinase (DYRK2, CK1, or GSK3β) in your experimental system in the presence of this compound.

Issue: Discrepancies in Kinase Inhibition Data

Variability in kinase inhibition data can arise from several factors.

  • Recommendation 1: Ensure Proper ATP Concentration: As this compound is an ATP-competitive inhibitor, the IC50 value will be influenced by the ATP concentration in your assay. Ensure you are using a consistent and reported ATP concentration, ideally at or near the Km for the specific kinase.

  • Recommendation 2: Confirm Compound Integrity: this compound may be unstable in certain solutions. It is recommended to prepare fresh solutions for each experiment.

  • Recommendation 3: Validate Kinase Assay Conditions: Ensure that your kinase assay is optimized and validated for the specific kinases being tested, including buffer composition, substrate concentration, and incubation times.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary targets and identified off-target kinases. This data is essential for designing experiments with appropriate inhibitor concentrations to maximize on-target effects while minimizing off-target interactions.

Target KinaseIC50 (nM)Selectivity vs. DYRK1A
Primary Targets
DYRK1A0.361-fold
DYRK1B0.591.6-fold
Potential Off-Targets
DYRK2>1000>2777-fold
CK1>1000>2777-fold
GSK3β>1000>2777-fold

Experimental Protocols

Radiometric Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 value of this compound against a specific kinase.

  • Materials:

    • Purified recombinant kinase

    • Specific peptide substrate for the kinase

    • This compound (serially diluted)

    • [γ-32P]ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.

    • Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time.

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Profiling

For a broad assessment of inhibitor selectivity, the KINOMEscan™ competition binding assay is a valuable method.[2] This technique measures the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified by qPCR. A reduced signal in the presence of the test compound indicates binding and potential inhibition.

Visualizations

EHT1610_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_primary Primary Targets cluster_off_target Potential Off-Targets cluster_downstream Downstream Effects EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A DYRK1B DYRK1B EHT1610->DYRK1B DYRK2 DYRK2 EHT1610->DYRK2 CK1 CK1 EHT1610->CK1 GSK3b GSK3β EHT1610->GSK3b FOXO1 FOXO1 Phosphorylation ↓ DYRK1A->FOXO1 STAT3 STAT3 Phosphorylation ↓ DYRK1A->STAT3 CyclinD3 Cyclin D3 Phosphorylation ↓ DYRK1A->CyclinD3

Caption: this compound inhibits primary and potential off-targets.

Experimental_Workflow start Start: Unexpected Phenotype check_profile Review Off-Target Profile (Table 1) start->check_profile dose_response Perform Dose-Response Analysis check_profile->dose_response alt_inhibitor Use Structurally Different Inhibitor dose_response->alt_inhibitor direct_assay Directly Measure Off-Target Activity alt_inhibitor->direct_assay conclusion Conclusion: On-Target vs. Off-Target Effect direct_assay->conclusion

References

Navigating EHT 1610: A Technical Guide to Mitigating In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the in vivo dosage of EHT 1610, a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), to minimize toxicity while leveraging its therapeutic potential. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of DYRK1A and DYRK1B.[1] By inhibiting DYRK1A, this compound modulates the phosphorylation of key downstream signaling proteins, including FOXO1 and STAT3, which are involved in cell cycle regulation, apoptosis, and DNA damage response.[2][3][4] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, demonstrating its potential as an anti-leukemic agent.[1]

Q2: What is the reported in vivo dosage of this compound in preclinical models?

A2: A commonly cited in vivo dosage of this compound in a mouse xenograft model of B-cell acute lymphoblastic leukemia (B-ALL) is 20 mg/kg/day, administered via intraperitoneal (i.p.) injection twice a day for three weeks. This regimen was reported to reduce the leukemic burden and provide a modest survival advantage.

Q3: Has in vivo toxicity been reported for this compound?

A3: Yes, published studies have reported that in vivo administration of this compound was toxic to recipient mice, leading to the premature termination of those studies. While the specific details of the toxicity were not fully elaborated, this finding highlights the critical need for careful dose optimization and monitoring.

Q4: Are there alternative, better-tolerated DYRK1A inhibitors available for in vivo studies?

A4: Yes, the DYRK1A inhibitor GNF2133 has been reported to be well-tolerated in mice and rats in preclinical studies. In direct comparison, GNF2133 was found to be significantly better tolerated by mice than this compound. Researchers encountering toxicity with this compound may consider GNF2133 as a potential alternative.

Troubleshooting Guide: Minimizing In Vivo Toxicity

This guide provides a systematic approach to identifying and mitigating in vivo toxicity associated with this compound administration.

Issue 1: Observation of Clinical Signs of Toxicity

  • Symptoms: Researchers should closely monitor animals for common clinical signs of toxicity, which may include:

    • Significant body weight loss (typically >15-20%)

    • Lethargy and reduced activity

    • Piloerection (hair standing on end)

    • Hunched posture

    • Changes in breathing

    • Diarrhea or other gastrointestinal issues

    • Reduced food and water intake

  • Troubleshooting Steps:

    • Dose Reduction: The most immediate step is to reduce the dose of this compound. A dose de-escalation study can help identify a better-tolerated dose that still maintains efficacy.

    • Modification of Dosing Schedule: Consider altering the frequency of administration (e.g., from twice daily to once daily, or dosing on alternate days) to reduce cumulative toxicity.

    • Route of Administration: If using intraperitoneal injection, ensure proper technique to avoid irritation. For compounds with poor solubility, formulation is key. Consider alternative vehicles or formulation strategies to improve solubility and reduce local toxicity. This compound is known to be unstable in solutions, so freshly prepared formulations are recommended.

    • Supportive Care: Provide supportive care to affected animals, such as supplemental nutrition and hydration, to help them recover from toxic effects.

    • Consider an Alternative Inhibitor: If toxicity persists even at lower doses, switching to a better-tolerated DYRK1A inhibitor like GNF2133 should be considered.

Issue 2: Lack of Efficacy at Non-Toxic Doses

  • Problem: The determined Maximum Tolerated Dose (MTD) does not produce the desired therapeutic effect.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct PK/PD studies to determine if the non-toxic dose achieves sufficient plasma and tissue concentrations to inhibit the target (DYRK1A).

    • Combination Therapy: Explore combination therapies with other agents that may synergize with this compound, potentially allowing for a lower, less toxic dose to be effective.

    • Re-evaluation of the Animal Model: Ensure the chosen animal model is appropriate and sensitive to the therapeutic effects of DYRK1A inhibition.

Data Presentation

Table 1: In Vivo Dosage and Effects of DYRK1A Inhibitors

CompoundAnimal ModelDosageRoute of AdministrationObserved EffectsReported Toxicity
This compound Xenograft B-ALL mice20 mg/kg/day (twice daily)Intraperitoneal (i.p.)Reduced leukemic burden, modest survival advantageToxic to recipient mice in some studies
GNF2133 RIP-DTA mice3, 10, 30 mg/kgOral (p.o.)Improved glucose disposal, increased insulin (B600854) secretionWell-tolerated in mice and rats

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

This protocol outlines a general procedure for determining the MTD of this compound in mice.

Objective: To identify the highest dose of this compound that can be administered without causing dose-limiting toxicity.

Materials:

  • This compound

  • Appropriate vehicle for solubilization (e.g., DMSO, PEG400, Tween 80)

  • Healthy, age- and sex-matched mice (e.g., C57BL/6 or BALB/c)

  • Standard animal monitoring equipment (scales, calipers)

  • Dosing equipment (syringes, gavage needles)

Procedure:

  • Dose Range Finding (Acute Toxicity):

    • Select a starting dose based on in vitro efficacy data and literature reports.

    • Administer a single dose of this compound to a small group of mice (n=3-5 per group) at escalating dose levels.

    • Monitor animals closely for the first 4-6 hours and then daily for 7-14 days.

    • Record clinical signs of toxicity, body weight, and any mortality.

    • The highest dose that does not cause severe toxicity or mortality is a starting point for the repeat-dose study.

  • Repeat-Dose MTD Study:

    • Based on the acute toxicity study, select 3-5 dose levels.

    • Administer this compound daily (or as per the intended experimental schedule) for a defined period (e.g., 14-28 days).

    • Monitor animals daily for clinical signs of toxicity and measure body weight at least three times a week.

    • Establish a humane endpoint (e.g., >20% body weight loss, severe clinical signs).

    • At the end of the study, perform a complete necropsy, collect blood for hematology and clinical chemistry analysis, and collect major organs for histopathological examination.

  • Data Analysis:

    • The MTD is defined as the highest dose at which no significant toxicity (e.g., mortality, >15-20% weight loss, or severe clinical/histopathological findings) is observed.

Visualizations

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_kinase Kinase Activity cluster_downstream Downstream Substrates cluster_cellular_effects Cellular Effects DYRK1A_gene DYRK1A Gene (Chromosome 21) DYRK1A DYRK1A Protein DYRK1A_gene->DYRK1A Expression FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylation STAT3 STAT3 DYRK1A->STAT3 Phosphorylation EHT1610 This compound EHT1610->DYRK1A Inhibition CellCycle Cell Cycle Regulation FOXO1->CellCycle Apoptosis Apoptosis FOXO1->Apoptosis DNADamage DNA Damage Response FOXO1->DNADamage STAT3->CellCycle STAT3->Apoptosis InVivo_Toxicity_Workflow start Start: In Vivo Experiment with this compound observe Monitor for Clinical Signs of Toxicity (Weight loss, behavior, etc.) start->observe decision Toxicity Observed? observe->decision no_toxicity Continue Experiment Monitor Efficacy decision->no_toxicity No reduce_dose Reduce Dose decision->reduce_dose Yes modify_schedule Modify Dosing Schedule reduce_dose->modify_schedule change_formulation Optimize Formulation/Vehicle reduce_dose->change_formulation supportive_care Provide Supportive Care reduce_dose->supportive_care re_evaluate Re-evaluate Experiment reduce_dose->re_evaluate alternative_inhibitor Consider Alternative Inhibitor (e.g., GNF2133) re_evaluate->observe re_evaluate->alternative_inhibitor If toxicity persists

References

Technical Support Center: Addressing EHT 1610 Resistance in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the DYRK1A inhibitor, EHT 1610, in leukemia cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in leukemia cells?

This compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] In leukemia, particularly B-cell acute lymphoblastic leukemia (B-ALL), DYRK1A inhibition by this compound disrupts the phosphorylation of key signaling proteins, including FOXO1 and STAT3.[1][2] This disruption leads to cell cycle arrest and apoptosis (programmed cell death) in leukemic cells.[1]

Q2: I'm observing reduced sensitivity to this compound in my leukemia cell line. What are the potential mechanisms of resistance?

While research into specific this compound resistance mechanisms is ongoing, several possibilities, common to kinase inhibitors, should be considered:

  • Activation of Bypass Signaling Pathways: Leukemia cells may develop resistance by activating alternative signaling pathways to circumvent the effects of DYRK1A inhibition. A key observed mechanism is the hyperactivation of the ERK signaling pathway.[3]

  • Target Protein Mutations: Mutations in the DYRK1A gene, particularly in the kinase domain, could potentially alter the drug's binding affinity, reducing its efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, can reduce the intracellular concentration of this compound, thereby diminishing its effect.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as BCL2, can make cells more resistant to this compound-induced apoptosis.

Q3: Are there any known combination therapies that can overcome reduced sensitivity or resistance to this compound?

Yes, preclinical studies have shown that combination therapies can be effective:

  • BCL2 Inhibitors: Combining this compound with the BCL2 inhibitor venetoclax (B612062) has been shown to synergistically kill leukemia cells, particularly in models of KMT2A-rearranged ALL.

  • Conventional Chemotherapy: this compound can synergize with standard chemotherapy agents used in leukemia treatment, such as dexamethasone, cytarabine, and methotrexate.

Troubleshooting Guides

Problem 1: Decreased cell death or cell cycle arrest in leukemia cells upon this compound treatment.

Possible Cause: Development of resistance through activation of a bypass signaling pathway, most notably the ERK pathway.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the expected or previously established value for sensitive cells. A significant increase in the IC50 value indicates resistance.

  • Assess ERK Pathway Activation: Use Western blotting to examine the phosphorylation status of ERK1/2 (p-ERK1/2) in your cells with and without this compound treatment. An increase in p-ERK1/2 levels in the presence of this compound suggests activation of this bypass pathway.

  • Consider Combination Therapy: If ERK pathway hyperactivation is observed, consider co-treatment with a MEK inhibitor. However, be aware that in some contexts, this combination might be antagonistic. A more promising approach is to combine this compound with a BCL2 inhibitor like venetoclax, which has shown synergistic effects.

Problem 2: Inconsistent or variable response to this compound across experiments.

Possible Cause 1: Cell line heterogeneity or evolution.

Troubleshooting Steps:

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.

  • Low Passage Number: Use cells from a low-passage frozen stock for your experiments to minimize genetic drift and phenotypic changes over time.

Possible Cause 2: Issues with this compound compound stability or concentration.

Troubleshooting Steps:

  • Fresh Preparation: Prepare fresh working solutions of this compound from a validated stock for each experiment. The compound can be unstable in solution.

  • Proper Storage: Store the stock solution of this compound according to the manufacturer's instructions, typically at -20°C or -80°C, to prevent degradation.

  • Confirm Concentration: If possible, analytically verify the concentration of your this compound stock solution.

Quantitative Data Summary

Cell Line TypeThis compound IC50 (approximate)Reference
Sensitive B-ALL Cell LinesHigh nanomolar to low micromolar range
Less Sensitive B-ALL Cell LinesHigher micromolar range
Cytarabine-Resistant Primary ALL CellsThis compound induces apoptosis

Note: IC50 values can vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT/XTT) to Determine IC50

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Leukemia cell lines

  • RPMI-1640 or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Plate reader

Protocol:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%. Include a vehicle control (DMSO only).

  • Add 100 µL of the this compound dilutions to the appropriate wells.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Western Blot for Phosphorylated ERK (p-ERK)

Objective: To detect the activation of the ERK signaling pathway.

Materials:

  • Leukemia cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat leukemia cells with this compound at the desired concentrations and time points. Include an untreated control.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total ERK1/2 antibody to confirm equal protein loading.

Visualizations

EHT1610_Mechanism_of_Action EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A Inhibits FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylates STAT3 STAT3 DYRK1A->STAT3 Phosphorylates CellCycleArrest Cell Cycle Arrest FOXO1->CellCycleArrest Apoptosis Apoptosis STAT3->Apoptosis

Caption: Mechanism of action of this compound in leukemia cells.

EHT1610_Resistance_Bypass_Pathway cluster_EHT1610_Action This compound Action cluster_Bypass Bypass Pathway Activation EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A Inhibits LeukemiaCellSurvival Leukemia Cell Survival (Resistance) DYRK1A->LeukemiaCellSurvival Blocked Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK (Hyperactivated) MEK->ERK ERK->LeukemiaCellSurvival

Caption: ERK signaling as a bypass pathway for this compound resistance.

Experimental_Workflow_Troubleshooting Start Observe Reduced Sensitivity to this compound ConfirmResistance Confirm Resistance (IC50 Assay) Start->ConfirmResistance InvestigateMechanism Investigate Mechanism ConfirmResistance->InvestigateMechanism WesternBlot Western Blot for p-ERK InvestigateMechanism->WesternBlot Bypass Pathway? EffluxAssay Drug Efflux Assay InvestigateMechanism->EffluxAssay Drug Efflux? Sequencing DYRK1A Sequencing InvestigateMechanism->Sequencing Target Mutation? DevelopStrategy Develop Counter-Strategy WesternBlot->DevelopStrategy EffluxAssay->DevelopStrategy Sequencing->DevelopStrategy CombinationTherapy Combination Therapy (e.g., with Venetoclax) DevelopStrategy->CombinationTherapy

Caption: Troubleshooting workflow for this compound resistance.

References

Minimizing Variability in EHT 1610 Experimental Replicates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for EHT 1610. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and standardized protocols for experiments involving the potent DYRK1A/B inhibitor, this compound. By addressing common sources of variability, this resource aims to enhance the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases 1A (DYRK1A) and 1B (DYRK1B).[1][2][3] It functions by competitively binding to the ATP-binding site of these kinases.[4] Inhibition of DYRK1A, in particular, has shown anti-leukemic effects by disrupting key signaling pathways involved in cell proliferation and survival.[4][5]

Q2: What are the key downstream targets of this compound-mediated DYRK1A inhibition?

A2: In the context of B-cell Acute Lymphoblastic Leukemia (B-ALL), the primary downstream effects of this compound are the reduced phosphorylation of FOXO1 (Forkhead box protein O1) and STAT3 (Signal transducer and activator of transcription 3).[1][6] This leads to the induction of apoptosis and regulation of the cell cycle.[1]

Q3: What is the most critical handling instruction for this compound?

A3: this compound is unstable in solution. It is imperative that solutions are freshly prepared for each experiment to ensure consistent potency and minimize variability.[1][7] For storage, the solid compound should be kept at -20°C, protected from light, and under a nitrogen atmosphere.[1][7] Stock solutions in DMSO can be stored in aliquots at -80°C for up to six months.[2]

Q4: In which solvent should I dissolve this compound?

A4: this compound is soluble in DMSO. For in vitro experiments, a stock solution of 10 mM in DMSO can be prepared.[2] It is recommended to use newly opened, hygroscopic DMSO and sonication to ensure complete dissolution.[1][7]

Q5: What are the typical effective concentrations for this compound in cell-based assays?

A5: The effective concentration of this compound can vary significantly between cell lines. IC50 values for cell viability have been reported in the high nanomolar to low micromolar range. For example, in B-ALL cell lines, IC50 values can range from approximately 1.5 µM in MHH-CALL-4 cells to over 10 µM in Nalm-6 cells.[8] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between experimental replicates. 1. Degradation of this compound: The compound is unstable in solution. 2. Pipetting Inaccuracy: Inconsistent volumes of cells or reagents. 3. Cell Passage Number: High passage numbers can lead to phenotypic drift. 4. Inconsistent Cell Density: Variations in the initial number of seeded cells.1. Always prepare fresh this compound solutions for each experiment. Do not use previously prepared and stored dilutions. 2. Calibrate pipettes regularly. Use a master mix for reagents to be added to multiple wells. 3. Use cells with a consistent and low passage number. 4. Ensure accurate cell counting and homogenous cell suspension before seeding.
Lower than expected potency (higher IC50). 1. Compound Degradation: See above. 2. High Serum Concentration: Serum proteins can bind to the compound, reducing its effective concentration. 3. High Cell Density: A higher number of cells may require a higher concentration of the inhibitor. 4. Incorrect ATP Concentration (in vitro kinase assays): The potency of ATP-competitive inhibitors is sensitive to ATP concentration.1. Prepare fresh this compound solutions. 2. Consider reducing the serum concentration during the treatment period , if compatible with your cell line. 3. Optimize cell seeding density. 4. For in vitro kinase assays, use an ATP concentration close to the Km for the enzyme.
Inconsistent Western blot results for p-FOXO1 or p-STAT3. 1. Suboptimal Lysis Buffer: Inefficient protein extraction or preservation of phosphorylation. 2. Timing of Lysate Collection: The phosphorylation status of signaling proteins can be transient. 3. Antibody Quality: Poor antibody specificity or sensitivity.1. Use a lysis buffer containing protease and phosphatase inhibitors. 2. Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after this compound treatment. A 4-5 hour incubation has been shown to be effective.[1] 3. Validate your primary antibodies using positive and negative controls.
High background in apoptosis assays. 1. Unhealthy Cells at Baseline: Poor cell culture maintenance. 2. Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting. 3. Inappropriate Assay Timing: Harvesting cells too late after treatment can lead to secondary necrosis.1. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Handle cells gently during harvesting and staining procedures. 3. Perform a time-course experiment to identify the optimal window for detecting apoptosis.

Quantitative Data Summary

The following tables summarize the inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
DYRK1A0.36Kinase Assay
DYRK1B0.59Kinase Assay

Data sourced from MedchemExpress.[1]

Table 2: Cellular Effects of this compound on B-ALL Cell Lines

Cell LineIC50 (µM)Effect Measured
MHH-CALL-4~1.5Cell Viability
MUTZ-5~2.5Cell Viability
Nalm-6>10Cell Viability

Data adapted from studies on B-cell acute lymphoblastic leukemia.[8]

Table 3: In Vivo Efficacy of this compound

Animal ModelDosageAdministrationOutcome
Xenograft models of B-ALL in mice20 mg/kgIntraperitoneal injection; twice a day, 5 days on, 2 days off; 3 weeksReduced leukemic burden by approximately 8% and conferred a modest survival advantage.

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Western Blot for Phospho-FOXO1 and Phospho-STAT3
  • Cell Seeding and Treatment: Seed cells at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight, then treat with varying concentrations of freshly prepared this compound (e.g., 0, 2.5, 5, 10 µM) for 4-5 hours.[1]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and heat at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-FOXO1, total FOXO1, p-STAT3 (Ser727), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[4]

  • Treatment: Prepare serial dilutions of freshly prepared this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.

  • Measurement: Read the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and calculate IC50 values using appropriate software.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

EHT1610_Signaling_Pathway cluster_cell B-ALL Cell EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A Inhibition pFOXO1 p-FOXO1 DYRK1A->pFOXO1 Phosphorylation pSTAT3 p-STAT3 DYRK1A->pSTAT3 Phosphorylation FOXO1 FOXO1 CellCycle Cell Cycle Regulation FOXO1->CellCycle pFOXO1->CellCycle STAT3 STAT3 Apoptosis Apoptosis STAT3->Apoptosis pSTAT3->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_solution Prepare Fresh This compound Solution treat_cells Treat Cells with This compound prep_solution->treat_cells seed_cells Seed Cells seed_cells->treat_cells viability Cell Viability (MTS Assay) treat_cells->viability western Western Blot (p-FOXO1, p-STAT3) treat_cells->western apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle Analysis treat_cells->cell_cycle data_analysis Analyze and Interpret Results viability->data_analysis western->data_analysis apoptosis->data_analysis cell_cycle->data_analysis Troubleshooting_Logic start Inconsistent Results? check_solution Was this compound solution prepared fresh? start->check_solution solution_yes Yes check_solution->solution_yes Yes solution_no No check_solution->solution_no No check_cells Are cell passage number and density consistent? cells_yes Yes check_cells->cells_yes Yes cells_no No check_cells->cells_no No check_protocol Is the experimental protocol optimized? protocol_yes Yes check_protocol->protocol_yes Yes protocol_no No check_protocol->protocol_no No solution_yes->check_cells reprepare Action: Prepare fresh solution immediately before use. solution_no->reprepare cells_yes->check_protocol standardize_cells Action: Standardize cell passage and seeding density. cells_no->standardize_cells consult Consult further troubleshooting guides. protocol_yes->consult optimize_protocol Action: Optimize assay parameters (e.g., time course, antibody titration). protocol_no->optimize_protocol

References

Validation & Comparative

A Comparative Analysis of DYRK1A Inhibitors: EHT 1610 vs. Dyrk1A-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): EHT 1610 and Dyrk1A-IN-3. DYRK1A is a crucial serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is implicated in conditions such as Down syndrome, Alzheimer's disease, and certain cancers.[1][2] This document summarizes available preclinical data, details relevant experimental methodologies, and visualizes key pathways and workflows to assist researchers, scientists, and drug development professionals in evaluating these compounds.

Executive Summary

This compound and Dyrk1A-IN-3 are both potent inhibitors of DYRK1A, yet they exhibit significant differences in their potency and have been primarily investigated in different therapeutic contexts. This compound is an exceptionally potent inhibitor with sub-nanomolar activity against DYRK1A and has demonstrated preclinical efficacy in models of B-cell Acute Lymphoblastic Leukemia (B-ALL) by modulating key signaling pathways involving FOXO1 and STAT3.[3] In contrast, Dyrk1A-IN-3, while also a potent and highly selective inhibitor, has been primarily explored in the context of neurodegenerative disorders.[4][5] This guide presents a side-by-side comparison of their biochemical potency and provides the methodologies for key experiments used to characterize such inhibitors.

Data Presentation

The following tables provide a quantitative comparison of the inhibitory potency of this compound and Dyrk1A-IN-3 against DYRK1A and other select kinases.

Table 1: Inhibitory Potency against DYRK Family Kinases

CompoundTargetIC50 (nM)Assay MethodReference
This compound DYRK1A0.36Not Specified[4]
DYRK1B0.59Not Specified[4]
Dyrk1A-IN-3 DYRK1A76TR-FRET[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is a common method for biochemical assays.

Table 2: Binding Affinity and Selectivity Profile

CompoundTargetK D (nM)Selectivity NotesReference
This compound DYRK1ANot ReportedPotent inhibitor of both DYRK1A and DYRK1B.[3]
Dyrk1A-IN-3 DYRK1A52 ± 4.5Exhibits superior selectivity against closely related kinases like GSK3β.[4][5]

K D (Dissociation constant) is a measure of the binding affinity between a ligand (inhibitor) and a protein (kinase). A lower K D indicates a stronger binding affinity.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of DYRK1A inhibitors are provided below.

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of an inhibitor against DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • Kinase-specific peptide substrate (e.g., a synthetic peptide with a DYRK1A phosphorylation motif)

  • Adenosine triphosphate (ATP)

  • Test inhibitors (this compound, Dyrk1A-IN-3) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitors in the kinase assay buffer.

  • In a 384-well plate, add the recombinant DYRK1A enzyme, the specific peptide substrate, and the inhibitor at various concentrations (or vehicle control, DMSO).

  • Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve using non-linear regression analysis software (e.g., GraphPad Prism).[6]

Protocol 2: Western Blot Analysis for Target Engagement

This protocol is used to assess the effect of the inhibitor on the phosphorylation of downstream targets of DYRK1A in a cellular context.

Objective: To confirm that the inhibitor engages with DYRK1A in cells and modulates its signaling pathway.

Materials:

  • Cell line of interest (e.g., B-ALL cell lines for this compound)

  • Test inhibitor (this compound or Dyrk1A-IN-3)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • Primary antibodies (e.g., anti-phospho-FOXO1, anti-phospho-STAT3, anti-total-FOXO1, anti-total-STAT3, anti-DYRK1A, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to an appropriate density and treat them with varying concentrations of the inhibitor or vehicle control for a specified time.

  • Harvest the cells and lyse them using ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize the protein samples and denature them by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualization

Diagrams of key signaling pathways and experimental workflows are provided below using the DOT language.

DYRK1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK / Other Upstream Signals DYRK1A_inactive DYRK1A (Inactive) RTK->DYRK1A_inactive Activation Signals DYRK1A_active DYRK1A (Active) DYRK1A_inactive->DYRK1A_active Autophosphorylation FOXO1 FOXO1 DYRK1A_active->FOXO1 Phosphorylates STAT3 STAT3 DYRK1A_active->STAT3 Phosphorylates pFOXO1 pFOXO1 pSTAT3 pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pFOXO1->Gene_Expression pSTAT3->Gene_Expression Inhibitor This compound Dyrk1A-IN-3 Inhibitor->DYRK1A_active Inhibits

DYRK1A signaling and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Conclusion Kinase_Assay In Vitro Kinase Assay IC50 Determine IC50 / KD (Potency & Affinity) Kinase_Assay->IC50 Comparison Compare Potency, Selectivity & Cellular Effects IC50->Comparison Cell_Culture Treat Cells with Inhibitor Western_Blot Western Blot (Target Engagement) Cell_Culture->Western_Blot Viability_Assay MTS/MTT Assay (Cell Proliferation) Cell_Culture->Viability_Assay FACS Flow Cytometry (Cell Cycle / Apoptosis) Cell_Culture->FACS Western_Blot->Comparison Viability_Assay->Comparison FACS->Comparison

References

EHT 1610 vs. INDY Inhibitor: A Comparative Guide for Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel therapeutic avenues in leukemia, the selection of appropriate chemical probes is critical. This guide provides a detailed, evidence-based comparison of two inhibitors, EHT 1610 and the DYRK1A inhibitor known as INDY, with a focus on their application in leukemia research. The guide also addresses a potential ambiguity surrounding the term "INDY inhibitor" to ensure clarity in research applications.

Executive Summary

This compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in the pathogenesis of B-cell Acute Lymphoblastic Leukemia (B-ALL).[1] Extensive preclinical data demonstrates its anti-leukemic activity both in vitro and in vivo, primarily through the modulation of the FOXO1 and STAT3 signaling pathways.[1][2] In contrast, the DYRK1A inhibitor referred to as INDY has shown significantly lower potency in leukemia models.[1] Its research focus has been more prominent in fields such as glioblastoma and neurodegenerative diseases.[3] It is also crucial to distinguish the DYRK1A inhibitor INDY from inhibitors of the sodium-coupled citrate (B86180) transporter SLC13A5, the mammalian homolog of the Drosophila "I'm Not Dead Yet" (INDY) gene, which are being explored in metabolic diseases and some cancers.

Comparative Data Summary

The following tables summarize the available quantitative data for this compound and the DYRK1A inhibitor INDY. The disparity in the amount of leukemia-specific data is a key takeaway.

Table 1: In Vitro Efficacy and Potency

InhibitorTarget(s)Biochemical IC50Cell-based IC50 in B-ALL Models
This compound DYRK1A, DYRK1BDYRK1A: 0.36 nM[4]DYRK1B: 0.59 nM[4]High nanomolar range in various B-ALL cell lines (e.g., MHH-CALL-4, MUTZ-5) and patient-derived xenograft (PDX) cells.[1]
INDY (DYRK1A Inhibitor) DYRK1A, DYRK1BDYRK1A: 0.24 µM[3][5]DYRK1B: 0.23 µM[3][5]Data not available in published leukemia studies. One study indicates significantly less potency than this compound in B-ALL patient samples.[1]

Table 2: In Vivo Efficacy in Leukemia Xenograft Models

InhibitorLeukemia ModelDosing RegimenKey Outcomes
This compound B-ALL Xenograft in mice20 mg/kg/day, i.p., twice a day for 3 weeksReduced leukemic burden by approximately 8% and conferred a modest survival advantage.[4]
INDY (DYRK1A Inhibitor) Not availableNot available in leukemia modelsData not available in published leukemia studies.

Mechanism of Action

This compound:

This compound is an ATP-competitive inhibitor of DYRK1A.[6] In the context of B-ALL, its primary mechanism of action involves the inhibition of DYRK1A-mediated phosphorylation of the transcription factors FOXO1 and STAT3.[1][2] This disruption of the DYRK1A/FOXO1/STAT3 signaling axis leads to a cascade of downstream effects, including cell cycle arrest and apoptosis in leukemic cells.[1][2] Specifically, loss of FOXO1 and STAT3 signaling has been shown to affect DNA damage regulation and reactive oxygen species (ROS) production, contributing to preferential cell death in B-ALL.[1][2]

INDY (DYRK1A Inhibitor):

INDY is also an ATP-competitive inhibitor that binds to the ATP pocket of DYRK1A.[3][5] Its mechanism has been studied more extensively in the context of neurodevelopment and neurodegenerative diseases, where it has been shown to reverse aberrant tau-phosphorylation and rescue repressed NFAT (nuclear factor of activated T cell) signaling.[3] There is a lack of specific studies detailing its downstream effects in leukemia cells.

Below is a diagram illustrating the known signaling pathway affected by this compound in B-ALL.

DYRK1A_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXO1 FOXO1 DNA_Damage_Response DNA Damage Response FOXO1->DNA_Damage_Response regulates STAT3 STAT3 ROS_Regulation ROS Regulation STAT3->ROS_Regulation regulates pFOXO1 p-FOXO1 pSTAT3 p-STAT3 Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis ROS_Regulation->Apoptosis DYRK1A DYRK1A DYRK1A->pFOXO1 phosphorylates DYRK1A->pSTAT3 phosphorylates EHT1610 This compound EHT1610->DYRK1A inhibits

DYRK1A signaling in B-ALL and this compound inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments used in the evaluation of DYRK1A inhibitors in leukemia research.

1. Cell Viability Assay (MTT/MTS Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor in leukemia cell lines.

  • Materials:

    • Leukemia cell lines (e.g., Nalm-6, REH, MHH-CALL-4).

    • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

    • DYRK1A inhibitor (this compound or INDY) dissolved in DMSO.

    • 96-well plates.

    • MTT or MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).

    • Plate reader.

  • Protocol:

    • Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well.[6]

    • Treat cells with a serial dilution of the inhibitor. Include a vehicle control (DMSO).

    • Incubate for 72-96 hours at 37°C and 5% CO2.[1]

    • Add MTT/MTS reagent to each well and incubate for 2-4 hours.[6]

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[6]

    • Calculate cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Western Blot Analysis for Phospho-protein Levels

  • Objective: To assess the effect of the inhibitor on the phosphorylation of downstream targets of DYRK1A (e.g., FOXO1, STAT3).

  • Protocol:

    • Treat leukemia cells with the inhibitor at various concentrations and time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-FOXO1, FOXO1, p-STAT3, STAT3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

3. In Vivo Xenograft Model of Leukemia

  • Objective: To evaluate the anti-leukemic efficacy of the inhibitor in a living organism.

  • Protocol:

    • Implant human leukemia cells (cell lines or patient-derived) into immunodeficient mice (e.g., NSG mice).[7]

    • Monitor for engraftment of leukemia cells, for example, by checking for human CD45+ cells in peripheral blood.[8]

    • Once engraftment is established, randomize mice into treatment and vehicle control groups.[9]

    • Administer the inhibitor via the appropriate route (e.g., intraperitoneal injection) and schedule.[4]

    • Monitor tumor burden (e.g., through bioluminescence imaging if using luciferase-expressing cells or flow cytometry of peripheral blood) and animal survival.[10]

    • At the end of the study, harvest tissues for further analysis (e.g., histology, western blotting).

Below is a generalized workflow for the preclinical evaluation of DYRK1A inhibitors in leukemia research.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cell_Viability Cell Viability Assays (Leukemia Cell Lines) Biochemical_Assay->Cell_Viability Proceed if potent Mechanism_Studies Mechanism of Action Studies (Western Blot, Flow Cytometry) Cell_Viability->Mechanism_Studies Proceed if effective Xenograft_Model Leukemia Xenograft Model Establishment Mechanism_Studies->Xenograft_Model Proceed to in vivo Efficacy_Study Efficacy Study (Tumor Burden, Survival) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study

References

EHT 1610: A Highly Selective Kinase Inhibitor Targeting the DYRK Family

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the kinase inhibitor EHT 1610 reveals a highly selective profile against a broad panel of kinases, demonstrating exceptional potency for the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. This selectivity is attributed to a unique, noncanonical binding mechanism, making this compound a valuable tool for researchers studying cellular processes regulated by DYRK kinases and a promising candidate for further drug development.

This compound is a potent, ATP-competitive inhibitor of DYRK1A and DYRK1B with IC50 values of 0.36 nM and 0.59 nM, respectively[1]. Its anti-leukemic properties have been demonstrated through the modulation of signaling pathways involving key transcription factors like FOXO1 and STAT3. The remarkable selectivity of this compound minimizes off-target effects, a crucial attribute for both research applications and therapeutic potential.

Selectivity Profile of this compound

Table 1: Inhibitory Activity of EHT 5372 against a Selected Kinase Panel

Kinase TargetIC50 (nM)
DYRK1A0.22
DYRK1B0.28
DYRK210.8
DYRK393.2
CLK122.8
CLK288.8
CLK459
GSK3α7.44
GSK3β221

Data for EHT 5372, a closely related analog of this compound, is presented to illustrate the selective nature of this class of inhibitors.[2]

The high selectivity of this compound and its analogs is conferred by an unusual binding model within the kinase domain, as elucidated by Chaikuad et al. (2016)[3][4]. This noncanonical interaction provides a structural basis for its potent and specific inhibition of DYRK kinases.

Comparison with Other Kinase Inhibitors

When compared to other kinase inhibitors, this compound's focused activity on the DYRK family is a distinguishing feature. Many kinase inhibitors exhibit polypharmacology, interacting with multiple kinases, which can lead to off-target effects. The high selectivity of this compound makes it a more precise tool for dissecting the specific roles of DYRK1A and DYRK1B in cellular signaling and disease. For instance, in studies of B-cell acute lymphoblastic leukemia (B-ALL), this compound has been shown to be a more potent and selective inhibitor of DYRK1A compared to other compounds.

Experimental Protocols

The determination of the kinase selectivity profile of this compound and related compounds typically involves in vitro biochemical assays. A common method is a competition binding assay, such as the KINOMEscan™ platform, or enzymatic assays that measure the phosphorylation of a substrate.

General Protocol for In Vitro Kinase Inhibition Assay (Competition Binding Assay)

This method quantifies the ability of a test compound to compete with an immobilized ligand for binding to a kinase.

  • Kinase Preparation: A panel of purified, DNA-tagged human kinases is used.

  • Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Competition: The kinase is incubated with the immobilized ligand and the test compound (this compound) at various concentrations.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding and inhibition.

  • Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand compared to a vehicle control. Dissociation constants (Kd) or IC50 values are then calculated to determine the potency and selectivity of the inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

DYRK1A Signaling Pathway and Point of this compound Intervention cluster_0 Upstream Signals cluster_1 DYRK1A Regulation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Growth_Factors Growth Factors DYRK1A DYRK1A Growth_Factors->DYRK1A Other_Stimuli Other Stimuli Other_Stimuli->DYRK1A FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylation STAT3 STAT3 DYRK1A->STAT3 Phosphorylation CyclinD3 Cyclin D3 DYRK1A->CyclinD3 Phosphorylation Gene_Transcription Gene Transcription FOXO1->Gene_Transcription STAT3->Gene_Transcription Cell_Cycle Cell Cycle Progression CyclinD3->Cell_Cycle Apoptosis Apoptosis Gene_Transcription->Apoptosis EHT_1610 This compound EHT_1610->DYRK1A Inhibition

Caption: DYRK1A signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Selectivity Profiling A Prepare Kinase Panel (e.g., 468 kinases) C Perform In Vitro Kinase Assay (e.g., KINOMEscan) A->C B Prepare this compound (serial dilutions) B->C D Data Acquisition (e.g., qPCR) C->D E Data Analysis (% Inhibition, Kd/IC50) D->E F Generate Selectivity Profile (Tables and Kinome Tree) E->F

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

References

Validating EHT 1610 On-Target Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of a compound's on-target activity in a cellular context is a critical step in preclinical development. This guide provides a comprehensive comparison of experimental approaches to validate the on-target activity of EHT 1610, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B. We present a comparative analysis of this compound with alternative DYRK1A/B inhibitors, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathway and experimental workflows.

This compound is a highly potent and selective inhibitor of DYRK1A and DYRK1B, kinases implicated in various cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[1][2][3] Dysregulation of DYRK1A/B activity has been linked to several diseases, making them attractive therapeutic targets. This guide outlines methodologies to confirm that this compound engages its intended targets in cells and produces the expected downstream biological effects.

Comparative Analysis of DYRK1A/B Inhibitors

A critical aspect of validating a tool compound is understanding its potency and selectivity in comparison to other available inhibitors. The following table summarizes the in vitro inhibitory potency (IC50) of this compound and selected alternative compounds against DYRK1A and DYRK1B.

InhibitorDYRK1A IC50 (nM)DYRK1B IC50 (nM)Key Off-Targets
This compound 0.36 [1]0.59 [1]Not extensively reported in publicly available literature
Harmine33[4]166[4]Monoamine Oxidase A (MAO-A)[5]
INDY240[6][7]230[6][7]DYRK2, CLK1, CLK4, Casein Kinase 1, PIM1[8]
Leucettinib-212.4 - 3.1[9][10]6.7[9]CLK1, CLK2, CLK4[9]

Visualizing the DYRK1A Signaling Pathway and Validation Workflow

To effectively validate the on-target activity of this compound, it is essential to understand the underlying signaling cascade and the experimental approaches to measure the inhibitor's effect.

G cluster_0 This compound Inhibition cluster_1 DYRK1A Kinase Activity cluster_2 Downstream Substrates cluster_3 Cellular Outcomes EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A Inhibition FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylation STAT3 STAT3 DYRK1A->STAT3 Phosphorylation CyclinD3 Cyclin D3 DYRK1A->CyclinD3 Phosphorylation Apoptosis Apoptosis FOXO1->Apoptosis STAT3->Apoptosis CellCycle Cell Cycle Arrest CyclinD3->CellCycle

DYRK1A signaling pathway and the inhibitory action of this compound.

G cluster_0 Experimental Design cluster_1 Target Engagement Assays cluster_2 Downstream Effect Assays cluster_3 Phenotypic Assays cluster_4 Data Analysis CellCulture Cell Culture (e.g., MHH-CALL-4) CompoundTreatment Treat with this compound (Dose-Response) CellCulture->CompoundTreatment CETSA Cellular Thermal Shift Assay (CETSA) CompoundTreatment->CETSA NanoBRET NanoBRET Target Engagement CompoundTreatment->NanoBRET Kinobeads Kinobeads Profiling CompoundTreatment->Kinobeads WesternBlot Western Blot (p-FOXO1, p-STAT3) CompoundTreatment->WesternBlot MTT Cell Viability Assay (MTT) CompoundTreatment->MTT DataAnalysis IC50 / EC50 Determination CETSA->DataAnalysis NanoBRET->DataAnalysis Kinobeads->DataAnalysis WesternBlot->DataAnalysis MTT->DataAnalysis

Experimental workflow for validating the on-target activity of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.

Western Blot for Downstream Substrate Phosphorylation

This assay validates target engagement by measuring the phosphorylation status of known DYRK1A substrates.[11]

  • Materials:

    • Cell line (e.g., MHH-CALL-4)

    • This compound and control compounds

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-FOXO1 (Thr24), anti-total-FOXO1, anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-Cyclin D3 (Thr283), anti-total-Cyclin D3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE gels and blotting membranes

  • Protocol:

    • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a dose-range of this compound or a vehicle control for a specified time (e.g., 4-5 hours).[1]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection: Add chemiluminescent substrate and visualize the bands using an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[12]

  • Materials:

    • Cell line of interest

    • This compound and vehicle control (DMSO)

    • PBS

    • Liquid nitrogen

    • Thermocycler or water baths

    • Western blot reagents (as described above)

  • Protocol:

    • Cell Treatment: Treat cultured cells with this compound or vehicle control for a defined period.

    • Heating: Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by cooling.[13]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble DYRK1A by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[12]

NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the binding of a compound to a target protein in real-time.[14]

  • Materials:

    • HEK293 cells

    • NanoLuc®-DYRK1A fusion vector

    • Transfection reagent

    • NanoBRET™ tracer and substrate

    • This compound and control compounds

    • Luminometer

  • Protocol:

    • Transfection: Transfect HEK293 cells with the NanoLuc®-DYRK1A fusion vector and seed in an assay plate.

    • Compound and Tracer Addition: Add the NanoBRET™ tracer and serial dilutions of this compound to the cells and incubate.

    • Substrate Addition and Measurement: Add the Nano-Glo® substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.

    • Data Analysis: A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and binding of the compound to DYRK1A. Calculate the IC50 value from the dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the functional consequence of DYRK1A/B inhibition on cell proliferation and viability.[15][16][17]

  • Materials:

    • Cancer cell line (e.g., MHH-CALL-4)

    • This compound and control compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-range of this compound for a specified period (e.g., 72 hours).[18]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[19]

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

By employing a combination of these robust experimental approaches, researchers can confidently validate the on-target activity of this compound in a cellular context, providing a solid foundation for further preclinical and clinical development.

References

EHT 1610 in Combination with Other Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of EHT 1610, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), in combination with other kinase inhibitors and standard-of-care chemotherapeutic agents. We will delve into the synergistic effects observed in various cancer models, present supporting experimental data in a clear and structured format, and provide detailed methodologies for the key experiments cited.

This compound: A Potent DYRK1A Inhibitor

This compound is a highly potent and selective inhibitor of the DYRK family of kinases, with IC50 values of 0.36 nM for DYRK1A and 0.59 nM for DYRK1B.[1] Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of FOXO1 and STAT3 phosphorylation, which are crucial for the development and maintenance of certain cancers, particularly B-cell acute lymphoblastic leukemia (B-ALL).[2][3][4] Inhibition of DYRK1A by this compound has been shown to decrease leukemic cell expansion and suppress B-ALL development in both in vitro and in vivo models.[3]

Combination Therapy: Enhancing the Efficacy of this compound

The therapeutic potential of this compound is significantly enhanced when used in combination with other anti-cancer agents. This approach aims to overcome potential resistance mechanisms and achieve synergistic cell killing by targeting multiple oncogenic pathways simultaneously. This guide will focus on the preclinical evidence for the combination of this compound with conventional chemotherapy and other targeted kinase inhibitors.

This compound in Combination with Chemotherapy in B-ALL

Preclinical studies have demonstrated that this compound acts synergistically with standard-of-care chemotherapy agents used in the treatment of B-ALL. A key study by Bhansali et al. (2021) investigated the combination of this compound with dexamethasone, cytarabine, and methotrexate (B535133) in B-ALL cell lines. The rationale behind this combination is that DYRK1A inhibition can reduce the quiescence of B-ALL cells, making them more susceptible to cell cycle-targeting chemotherapies.

Quantitative Data Summary: this compound with Chemotherapy
Cell LineCombination AgentSynergy AssessmentReference
REHDexamethasoneSynergistic
RCH-ACVDexamethasoneSynergistic
Nalm-6DexamethasoneSynergistic
697DexamethasoneSynergistic
REHCytarabineSynergistic
RCH-ACVCytarabineSynergistic
Nalm-6CytarabineSynergistic
697CytarabineSynergistic
RCH-ACVMethotrexateSynergistic
Nalm-6MethotrexateSynergistic
697MethotrexateSynergistic

Note: The original study states that synergy was observed, but does not provide specific Combination Index (CI) values in the main text or readily accessible supplementary data.

This compound in Combination with BCL-2 Inhibitors

Recent research has highlighted the potential of combining DYRK1A inhibitors with BCL-2 inhibitors, such as venetoclax, particularly in high-risk leukemia subtypes like KMT2A-rearranged (KMT2A-R) ALL. Pharmacological inhibition of DYRK1A has been shown to upregulate the pro-apoptotic protein BIM. However, the anti-apoptotic protein BCL-2 can sequester BIM, thus neutralizing its cell-killing effect. The combination of a DYRK1A inhibitor with a BCL-2 inhibitor releases BIM, leading to a synergistic induction of apoptosis in cancer cells.

A 2025 study in the journal Leukemia demonstrated that the dual inhibition of DYRK1A and BCL2 synergistically decreased KMT2A-R ALL cell survival in vitro and reduced leukemic burden in mouse models. While this study did not exclusively use this compound, it provides a strong rationale for this combination strategy.

Quantitative Data Summary: DYRK1A Inhibitor with Venetoclax (BCL-2 Inhibitor)
Cell LineCombinationSynergy AssessmentReference
KMT2A-R ALLDYRK1A inhibitor + VenetoclaxSynergistic

Note: Specific quantitative data from the 2025 study requires access to the full publication or its supplementary materials.

Comparative Study: DYRK1A Inhibition in Combination with an EGFR Inhibitor in NSCLC

To provide a broader context for the potential of DYRK1A inhibitor combinations, we include data from a study investigating the DYRK1A inhibitor harmine (B1663883) in combination with the EGFR inhibitor AZD9291 (osimertinib) in non-small cell lung cancer (NSCLC). This study demonstrated that DYRK1A inhibition can sensitize EGFR wild-type NSCLC cells to AZD9291. The proposed mechanism involves the suppression of the STAT3/EGFR/Met signaling pathway by the DYRK1A inhibitor.

Quantitative Data Summary: Harmine with AZD9291 in NSCLC
Cell LineCombinationEffectApoptosis Data (Harmine + AZD9291 vs. single agents)Reference
A549Harmine + AZD9291Synergistic anti-cancer activity68.91% ± 8.77% vs. 15.09% ± 3.89% (AZD9291) and 32.13% ± 7.02% (harmine)
NCI-H460Harmine + AZD9291Increased apoptosisSignificant increase compared to monotherapy
NCI-H1299Harmine + AZD9291Increased apoptosisSignificant increase compared to monotherapy

Experimental Protocols

Cell Viability and Synergy Assay

Objective: To determine the effect of single agents and their combinations on the viability of cancer cells and to quantify the degree of synergy.

Materials:

  • Cancer cell lines (e.g., REH, Nalm-6, A549)

  • This compound (or other DYRK1A inhibitor)

  • Combination kinase inhibitor (e.g., venetoclax, AZD9291) or chemotherapy agent (e.g., dexamethasone)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader for luminescence or absorbance measurement

  • Synergy analysis software (e.g., CompuSyn, Chalice)

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent in cell culture medium.

  • Treatment: Treat the cells with either a single agent or a combination of both drugs at various concentrations. Include vehicle-only treated wells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value for each single agent.

    • For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis

Objective: To assess the effect of inhibitor treatments on the expression and phosphorylation status of target proteins in key signaling pathways.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-FOXO1, FOXO1, p-STAT3, STAT3, BIM, BCL-2, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound in combination with other inhibitors on tumor growth in an animal model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Cancer cell line for implantation

  • This compound and combination agent formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, this compound alone, combination agent alone, and combination of this compound and the other agent).

  • Treatment Administration: Administer the treatments according to the predetermined schedule and dosage.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effects.

Visualizations

G cluster_0 DYRK1A Signaling Pathway in B-ALL cluster_1 Mechanism of Synergy: DYRK1A and BCL-2 Inhibition DYRK1A DYRK1A FOXO1 FOXO1 DYRK1A->FOXO1 phosphorylates STAT3 STAT3 DYRK1A->STAT3 phosphorylates pFOXO1 p-FOXO1 pSTAT3 p-STAT3 Proliferation Leukemic Cell Proliferation & Survival pFOXO1->Proliferation pSTAT3->Proliferation DYRK1A_2 DYRK1A BIM BIM DYRK1A_2->BIM inhibits Apoptosis Apoptosis BIM->Apoptosis BCL2 BCL-2 BCL2->BIM sequesters EHT1610 This compound EHT1610->DYRK1A inhibits EHT1610->DYRK1A_2 inhibits Venetoclax Venetoclax Venetoclax->BCL2 inhibits

Caption: Signaling pathways affected by this compound and in combination with Venetoclax.

G start Start: Cancer Cell Lines seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with this compound, combination inhibitor, and combination seed_cells->treat_cells incubate Incubate for 72h treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data: IC50 and Combination Index viability_assay->data_analysis end End: Determine Synergy data_analysis->end

Caption: A generalized workflow for in vitro synergy screening.

Conclusion

The preclinical data strongly suggest that the therapeutic efficacy of the DYRK1A inhibitor this compound can be significantly enhanced through combination therapies. The synergistic effects observed with conventional chemotherapy agents in B-ALL and the compelling rationale for combining DYRK1A inhibitors with BCL-2 inhibitors in high-risk leukemias highlight promising avenues for future clinical investigation. Furthermore, the potential for DYRK1A inhibitors to sensitize other cancer types to targeted therapies, as seen in the case of NSCLC with an EGFR inhibitor, broadens the applicability of this therapeutic strategy. The provided experimental protocols offer a foundation for researchers to further explore and validate these promising combination approaches in various cancer contexts.

References

A Head-to-Head Comparison of DYRK1A Inhibitors: EHT 1610 and Leucettinib-21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent research compounds, EHT 1610 and Leucettinib-21, both potent inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a critical therapeutic target in various diseases, including certain cancers and neurological disorders. This document summarizes their performance based on available experimental data, details key experimental methodologies, and visualizes the underlying biological pathways to aid researchers in selecting the appropriate tool for their specific needs.

Executive Summary

This compound is a highly potent and selective inhibitor of the DYRK family of kinases, with sub-nanomolar efficacy against DYRK1A and DYRK1B.[1][2][3] It has demonstrated significant anti-leukemic properties by inducing cell cycle arrest and apoptosis through the modulation of key signaling pathways involving FOXO1 and STAT3.[1][3]

Leucettinib-21, derived from a marine sponge natural product, is a potent inhibitor of DYRK1A and also exhibits inhibitory activity against CDC-like kinases (CLKs). It is currently under investigation as a clinical candidate for Alzheimer's disease and Down syndrome. Notably, in models of Down syndrome-associated acute lymphoblastic leukemia (DS-ALL), Leucettinib-21 has been shown to be more potent than this compound in inhibiting the phosphorylation of cyclin D3.

This guide presents a detailed comparison of their biochemical potency, cellular activity, and reported in vivo efficacy to provide a clear, objective overview for the research community.

Data Presentation

The following tables summarize the available quantitative data for this compound and Leucettinib-21, facilitating a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Potency (IC50 values)

Target KinaseThis compound IC50 (nM)Leucettinib-21 IC50 (nM)
DYRK1A0.362.4
DYRK1B0.596.7
CLK1-12
CLK2-33
CLK4-5

Table 2: Cellular and In Vivo Activity

ParameterThis compoundLeucettinib-21
Cellular Effects Induces apoptosis in B- and T-cell lines and primary human pediatric ALL cells.Corrects memory disorders in the Ts65Dn mouse model of Down syndrome.
Inhibits phosphorylation of FOXO1, STAT3, and cyclin D3.Inhibits phosphorylation of Thr286-cyclin D1 and Thr212-Tau.
In Vivo Efficacy Reduces leukemic burden and confers a modest survival advantage in a leukemic mouse model (20 mg/kg/d, i.p.).In vivo treatment decreased leukemia burden in DS-ALL PDX models.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of these inhibitors.

DYRK1A_Signaling_Pathway cluster_inhibition Inhibitors cluster_pathway DYRK1A Signaling Cascade This compound This compound DYRK1A DYRK1A This compound->DYRK1A inhibits Leucettinib-21 Leucettinib-21 Leucettinib-21->DYRK1A inhibits FOXO1 FOXO1 DYRK1A->FOXO1 P STAT3 STAT3 DYRK1A->STAT3 P CyclinD3 CyclinD3 DYRK1A->CyclinD3 P LeukemicCellSurvival LeukemicCellSurvival FOXO1->LeukemicCellSurvival STAT3->LeukemicCellSurvival CellCycleArrest CellCycleArrest CyclinD3->CellCycleArrest Apoptosis Apoptosis Apoptosis->LeukemicCellSurvival

Caption: The DYRK1A signaling pathway and points of intervention for this compound and Leucettinib-21.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Kinase Assay Kinase Assay Cell Viability Assay Cell Viability Assay Kinase Assay->Cell Viability Assay Western Blot Western Blot Cell Viability Assay->Western Blot Animal Model Animal Model Treatment Treatment Animal Model->Treatment Efficacy Assessment Efficacy Assessment Treatment->Efficacy Assessment In Vitro Evaluation In Vitro Evaluation In Vivo Studies In Vivo Studies In Vitro Evaluation->In Vivo Studies Proceed if promising

Caption: A generalized workflow for the preclinical evaluation of DYRK1A inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Kinase Assay (ELISA-based)

This protocol is adapted from a general method for measuring DYRK1A activity and can be used to determine the IC50 of inhibitors.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRK1A substrate (e.g., DYRKtide peptide)

  • This compound or Leucettinib-21

  • ATP

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 96-well high-binding microplate

  • Phospho-specific primary antibody against the DYRK1A substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Substrate Coating: Coat the wells of a 96-well microplate with the DYRK1A substrate (1-5 µg/mL in PBS) overnight at 4°C.

  • Washing and Blocking: Wash the wells three times with wash buffer. Block the wells with 1% BSA in PBS for 1 hour at room temperature. Wash the wells again three times.

  • Inhibitor Preparation: Prepare serial dilutions of this compound or Leucettinib-21 in kinase reaction buffer.

  • Kinase Reaction: Add the inhibitor dilutions to the appropriate wells. Add recombinant DYRK1A enzyme to all wells except the no-enzyme control. Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C.

  • Detection: Wash the wells three times with wash buffer. Add the phospho-specific primary antibody and incubate for 1 hour at room temperature. Wash and add the HRP-conjugated secondary antibody for 1 hour. Wash and add the TMB substrate. Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTS Assay)

This assay determines the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • B-ALL cell lines (e.g., Nalm-6, REH)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound or Leucettinib-21 dissolved in DMSO

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed B-ALL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the inhibitors in culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the effect of the inhibitors on the phosphorylation of downstream targets of DYRK1A.

Materials:

  • B-ALL cells

  • This compound or Leucettinib-21

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-FOXO1, anti-phospho-STAT3, anti-phospho-cyclin D3, and total protein antibodies)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat B-ALL cells with the inhibitors for the desired time. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Conclusion

Both this compound and Leucettinib-21 are potent inhibitors of DYRK1A with distinct profiles. This compound exhibits exceptional potency for DYRK1A and DYRK1B, making it a valuable tool for studying the roles of these kinases, particularly in hematological malignancies. Leucettinib-21, while also a potent DYRK1A inhibitor, has a broader spectrum that includes CLK kinases and is advancing through clinical trials for neurodegenerative diseases. The choice between these two compounds will ultimately depend on the specific research question, the biological context, and the desired selectivity profile. The data and protocols provided in this guide are intended to empower researchers to make informed decisions for their ongoing and future studies.

References

Confirming EHT 1610-Induced Apoptosis with Annexin V Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of utilizing Annexin V staining to confirm and quantify apoptosis induced by EHT 1610, a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). We present a comparative analysis of this compound's apoptotic effects, both as a standalone agent and in combination with other therapeutic compounds, supported by a detailed experimental protocol and visual workflows.

Comparative Analysis of this compound-Induced Apoptosis

This compound is a selective inhibitor of DYRK1A and DYRK1B, with IC50 values of 0.36 nM and 0.59 nM, respectively.[1] Its mechanism of action involves the induction of cell cycle arrest and apoptosis in various cancer cell lines, particularly in leukemia.[1] Studies have shown that this compound's pro-apoptotic effects can be significantly enhanced when used in combination with other targeted therapies, such as BCL2 inhibitors.

Recent findings in KMT2A-rearranged (KMT2A-R) acute lymphoblastic leukemia (ALL) reveal that DYRK1A inhibition by this compound leads to an increase in MYC and ERK phosphorylation.[2][3][4] This alteration in cellular signaling sensitizes the leukemia cells to apoptosis induction by BCL2 inhibitors.[2][4] The synergistic effect of combining this compound with a BCL2 inhibitor leads to a significant decrease in cancer cell survival.[2][4]

The following table summarizes the anticipated results from Annexin V/Propidium Iodide (PI) flow cytometry analysis when treating KMT2A-R ALL cells with this compound alone versus in combination with a BCL2 inhibitor.

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Interpretation
Vehicle ControlLowLowBaseline cell viability
This compound (alone)Moderate IncreaseModerate IncreaseThis compound induces apoptosis.
BCL2 Inhibitor (alone)Minor IncreaseMinor IncreaseBCL2 inhibition has a modest apoptotic effect.
This compound + BCL2 InhibitorSignificant IncreaseSignificant IncreaseSynergistic induction of apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol outlines the steps for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • B-cell acute lymphoblastic leukemia (B-ALL) cell lines (e.g., KMT2A-R ALL)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed B-ALL cells in a suitable culture vessel at a density of 1 x 10^6 cells/mL.

    • Treat cells with the desired concentrations of this compound, a BCL2 inhibitor, or a combination of both. Include a vehicle-treated control group.

    • Incubate the cells for a predetermined time (e.g., 24-48 hours) under standard cell culture conditions.

  • Cell Harvesting and Washing:

    • Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation method.

    • Centrifuge the cell suspension to pellet the cells.

    • Wash the cells twice with cold PBS to remove any residual medium.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate compensation controls for the selected fluorochromes.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the underlying mechanisms and the experimental process, the following diagrams have been generated using Graphviz.

This compound Signaling Pathway in Apoptosis Induction EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A inhibition FOXO1 FOXO1 DYRK1A->FOXO1 phosphorylation STAT3 STAT3 DYRK1A->STAT3 phosphorylation MYC MYC DYRK1A->MYC ERK ERK DYRK1A->ERK Apoptosis Apoptosis FOXO1->Apoptosis STAT3->Apoptosis MYC->Apoptosis ERK->Apoptosis BCL2 BCL2 BCL2->Apoptosis Experimental Workflow for Annexin V Staining cluster_preparation Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed B-ALL Cells treatment Treat with this compound (and/or BCL2i) cell_seeding->treatment incubation Incubate (24-48h) treatment->incubation harvesting Harvest & Wash Cells incubation->harvesting staining Stain with Annexin V & PI harvesting->staining incubation_stain Incubate (15 min, RT, dark) staining->incubation_stain flow_cytometry Flow Cytometry Analysis incubation_stain->flow_cytometry data_analysis Quantify Apoptotic Populations flow_cytometry->data_analysis

References

EHT 1610 Demonstrates Efficacy in Overcoming Cytarabine Resistance in Acute Lymphoblastic Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Preclinical research highlights the potential of EHT 1610, a potent and selective inhibitor of the DYRK1A kinase, in treating cytarabine-resistant Acute Lymphoblastic Leukemia (ALL). Studies indicate that this compound can induce apoptosis in ALL cells that have developed resistance to the frontline chemotherapy agent, cytarabine (B982). This positions this compound as a promising therapeutic candidate for patients with relapsed or refractory ALL, a patient population with limited treatment options.

Cytarabine resistance is a significant clinical challenge in the management of ALL. This compound's mechanism of action, which involves the inhibition of the DYRK1A-mediated phosphorylation of key signaling proteins like FOXO1 and STAT3, offers a novel approach to circumvent this resistance.[1]

This guide provides a comparative overview of this compound's efficacy against other emerging targeted therapies, venetoclax (B612062) and adavosertib, in the context of cytarabine-resistant ALL.

Comparative Efficacy of Targeted Therapies in ALL

While direct head-to-head clinical trials are not yet available, preclinical data provides insights into the potential of these agents.

DrugTargetMechanism of Action in Cytarabine ResistanceAvailable Preclinical Data in Resistant ALL
This compound DYRK1AInduces apoptosis by inhibiting DYRK1A-mediated phosphorylation of FOXO1 and STAT3.[1]Has been shown to induce apoptosis in primary ALL cells resistant to cytarabine.[1][2]
Venetoclax BCL-2Overcomes resistance by directly inhibiting the anti-apoptotic protein BCL-2, promoting apoptosis.In a study on cytarabine-resistant AML cells (a related leukemia), venetoclax showed cytotoxic effects, and combination with cytarabine was synergistic.[3]
Adavosertib WEE1Abrogates the G2/M cell cycle checkpoint, forcing cells with DNA damage into mitosis, leading to cell death. Synergizes with DNA-damaging agents like cytarabine.[4]Demonstrates strong synergistic effects with cytarabine in ALL cell lines, suggesting potential to overcome resistance.[4][5]

Table 1: Comparison of this compound, Venetoclax, and Adavosertib in the context of Cytarabine-Resistant ALL.

Quantitative Analysis

Precise IC50 values for this compound in cytarabine-resistant ALL cell lines are not yet publicly available in a comparative format. However, its high potency against its target, DYRK1A, with an IC50 of 0.36 nM, suggests a strong potential for efficacy at nanomolar concentrations.[1] For adavosertib, IC50 values in ALL cell lines such as CCRF-CEM and Jurkat have been reported to be approximately 261.3 nM and 336.4 nM, respectively.[4] In a study on cytarabine-resistant HL-60 AML cells, the IC50 of venetoclax was higher than in the parental sensitive cells, but synergized with cytarabine to overcome this resistance.[3]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound, venetoclax, and adavosertib provide different strategies to overcome cytarabine resistance.

This compound and the DYRK1A Pathway

This compound targets the DYRK1A kinase, a key regulator of cell proliferation and survival.[6] In ALL, DYRK1A can phosphorylate and inactivate pro-apoptotic proteins such as FOXO1 and modulate the activity of transcription factors like STAT3. By inhibiting DYRK1A, this compound restores the pro-apoptotic functions of these proteins, leading to the death of leukemic cells, including those resistant to cytarabine.[1]

DYRK1A_Pathway cluster_nucleus Nucleus FOXO1 FOXO1 Pro-apoptotic Genes Pro-apoptotic Genes FOXO1->Pro-apoptotic Genes activates STAT3 STAT3 Cell Survival Genes Cell Survival Genes STAT3->Cell Survival Genes activates Apoptosis Apoptosis Pro-apoptotic Genes->Apoptosis Cell_Survival Cell_Survival Cell Survival Genes->Cell_Survival DYRK1A DYRK1A DYRK1A->FOXO1 phosphorylates (inactivates) DYRK1A->STAT3 phosphorylates (activates) EHT_1610 This compound EHT_1610->DYRK1A inhibits

Caption: this compound inhibits DYRK1A, leading to apoptosis in ALL cells.

Venetoclax and the BCL-2 Pathway

Venetoclax directly targets BCL-2, a central anti-apoptotic protein.[7] In resistant leukemia cells, the overexpression of BCL-2 can sequester pro-apoptotic proteins, preventing cell death. Venetoclax binds to BCL-2, releasing these pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[8]

BCL2_Pathway cluster_mito Mitochondrion BCL2 BCL2 BAX_BAK BAX/BAK BCL2->BAX_BAK inhibits Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c releases Apoptosis Apoptosis Cytochrome_c->Apoptosis initiates Venetoclax Venetoclax Venetoclax->BCL2 inhibits

Caption: Venetoclax induces apoptosis by inhibiting BCL-2.

Adavosertib and the WEE1 Pathway

Adavosertib is an inhibitor of the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[9] By inhibiting WEE1, adavosertib prevents the inhibitory phosphorylation of CDK1, forcing cells, particularly those with DNA damage induced by agents like cytarabine, to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[10][11]

WEE1_Pathway Cytarabine Cytarabine DNA_Damage DNA Damage Cytarabine->DNA_Damage G2_M_Checkpoint G2/M Checkpoint DNA_Damage->G2_M_Checkpoint activates WEE1 WEE1 G2_M_Checkpoint->WEE1 activates CDK1 CDK1 WEE1->CDK1 inhibits Adavosertib Adavosertib Adavosertib->WEE1 inhibits Mitosis Mitosis CDK1->Mitosis promotes Apoptosis Apoptosis Mitosis->Apoptosis leads to (in damaged cells)

Caption: Adavosertib overcomes the G2/M checkpoint, leading to apoptosis.

Experimental Protocols

Establishment of Cytarabine-Resistant ALL Cell Lines

A common method for developing cytarabine-resistant ALL cell lines involves continuous exposure to the drug with gradually increasing concentrations.

  • Initial Culture: Begin by culturing parental ALL cell lines (e.g., Jurkat, Nalm-6) in standard culture medium.

  • Drug Exposure: Introduce a low concentration of cytarabine to the culture medium.

  • Stepwise Increase: Once the cells adapt and resume normal proliferation, incrementally increase the concentration of cytarabine.

  • Selection: This process is repeated over several months to select for a population of cells that can proliferate in the presence of high concentrations of cytarabine.

  • Verification: The resistance of the established cell line is confirmed by determining its IC50 value for cytarabine and comparing it to the parental cell line. A significantly higher IC50 indicates successful establishment of a resistant line.[12][13]

Experimental_Workflow Parental_Cells Parental ALL Cells Low_AraC Culture with low-dose Cytarabine Parental_Cells->Low_AraC Stepwise_Increase Gradual increase in Cytarabine concentration Low_AraC->Stepwise_Increase Resistant_Cells Resistant ALL Cells Stepwise_Increase->Resistant_Cells IC50_Determination IC50 Determination Resistant_Cells->IC50_Determination

Caption: Workflow for generating cytarabine-resistant ALL cell lines.

Cell Viability and IC50 Determination Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Cell Seeding: Seed both parental and cytarabine-resistant ALL cells into 96-well plates at a predetermined density.

  • Drug Treatment: Add serial dilutions of the test compound (this compound, venetoclax, or adavosertib) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.[14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat ALL cells with the compound of interest for a specified time.

  • Staining: Harvest the cells and resuspend them in a binding buffer containing Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound represents a promising therapeutic strategy for cytarabine-resistant ALL by targeting the DYRK1A pathway. Its ability to induce apoptosis in resistant cells warrants further investigation. While direct comparative clinical data is needed, preclinical evidence suggests that this compound, along with other targeted agents like venetoclax and adavosertib, offers a potential avenue for treating this challenging patient population. The distinct mechanisms of these drugs also open up possibilities for future combination therapies to achieve synergistic effects and overcome multi-drug resistance.

References

Safety Operating Guide

Personal protective equipment for handling EHT 1610

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of EHT 1610, ensuring laboratory safety and operational integrity.

This document provides critical safety and logistical information for the handling of this compound (CAS: 1425945-60-3), a potent inhibitor of the DYRK family of kinases. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE and safety protocols.

Protective MeasureSpecificationRationale
Eye Protection Tightly fitting safety goggles.Protects against splashes and dust particles.
Hand Protection Chemically impermeable gloves.Prevents skin contact with the compound.
Body Protection Suitable protective clothing.Minimizes the risk of skin exposure.
Respiratory Protection Not required under normal use with adequate ventilation.Use a certified respirator if dust formation is likely or ventilation is inadequate.
Engineering Controls Handle in a well-ventilated place.Ensures airborne concentrations are kept to a minimum.
Hygiene Practices Wash hands thoroughly after handling. Take off contaminated clothing immediately.Prevents accidental ingestion and cross-contamination.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial for laboratory safety and environmental protection.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep away from foodstuff containers and incompatible materials.[1]

Handling and Use:

  • Ensure the work area is clean and well-ventilated.[1]

  • Don the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[1]

  • Weigh and prepare solutions in a designated area, preferably within a chemical fume hood.

Spill Management:

  • Personal Precautions:

    • Avoid dust formation and breathing vapors, mist, or gas.[1]

    • Wear full personal protective equipment, including chemical-impermeable gloves.[1]

    • Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.[1]

    • Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]

  • Containment and Cleaning:

    • Collect the spilled material and place it in suitable, closed containers for disposal.[1]

    • Use spark-proof tools and explosion-proof equipment.[1]

    • Promptly dispose of adhered or collected material in accordance with appropriate laws and regulations.[1]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the chemical to be released into the environment.[1]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Measures
After Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
In Case of Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
In Case of Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
If Swallowed Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.

EHT1610_Handling_Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Waste Management cluster_spill Spill Response receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe prepare Prepare Work Area ppe->prepare weigh Weigh & Prepare Solution (in Fume Hood) prepare->weigh experiment Conduct Experiment weigh->experiment spill Accidental Spill weigh->spill waste Collect Waste experiment->waste experiment->spill dispose Dispose per Regulations waste->dispose contain Contain Spill spill->contain cleanup Clean & Decontaminate contain->cleanup spill_dispose Dispose of Spill Waste cleanup->spill_dispose

This compound Handling and Disposal Workflow

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.